molecular formula C8H5BrIN B13148403 3-(Bromomethyl)-4-iodobenzonitrile

3-(Bromomethyl)-4-iodobenzonitrile

Cat. No.: B13148403
M. Wt: 321.94 g/mol
InChI Key: LURMOSNUQMUWGI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-iodobenzonitrile is a high-value, multi-functional synthetic intermediate designed for advanced research applications in medicinal chemistry and drug discovery. Its distinct molecular structure, featuring both a reactive bromomethyl group and an iodine substituent on the same benzonitrile core, makes it an exceptionally versatile building block for constructing complex molecules. The compound is particularly valuable for sequential cross-coupling reactions; the iodine moiety undergoes efficient palladium-catalyzed couplings (such as Suzuki, Stille, or Sonogashira reactions) while the bromomethyl group allows for further functionalization through nucleophilic substitution (e.g., with amines or thiols) or serves as a handle for molecular scaffolding. This dual reactivity provides researchers with a powerful tool for the rapid synthesis of diverse compound libraries, accelerating the exploration of structure-activity relationships. The electron-withdrawing nitrile group further enhances the compound's utility by influencing the electronics of the aromatic ring and offering a potential point for further chemical transformation. Researchers will find this compound especially useful in projects aimed at developing new active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. As a standard handling precaution, it is classified as an acute toxicity and skin corrosion hazard (H302, H312, H314, H332) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H5BrIN

Molecular Weight

321.94 g/mol

IUPAC Name

3-(bromomethyl)-4-iodobenzonitrile

InChI

InChI=1S/C8H5BrIN/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2

InChI Key

LURMOSNUQMUWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Bromomethyl)-3-iodobenzonitrile: A Versatile Orthogonally Functionalized Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note for the Reader: This guide focuses on the chemical structure, properties, and applications of 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4) . Initial searches for the requested topic, "3-(Bromomethyl)-4-iodobenzonitrile," did not yield a commercially available or well-documented chemical entity in major databases. However, the isomer 4-(bromomethyl)-3-iodobenzonitrile possesses the same key functional groups—a nitrile, an aryl iodide, and a benzylic bromide—and serves the same strategic purpose in synthesis. It is a highly valuable building block for researchers, scientists, and drug development professionals. This guide has been structured to provide a comprehensive technical overview of this readily available and synthetically important isomer.

Introduction: The Strategic Value of Orthogonal Reactivity

In the landscape of medicinal chemistry and complex molecule synthesis, building blocks that offer multiple, selectively addressable reactive sites are of paramount importance. 4-(Bromomethyl)-3-iodobenzonitrile is a prime example of such a scaffold. It features two distinct electrophilic carbon centers attached to the same aromatic ring: a highly reactive benzylic bromide (a C(sp³)-Br bond) and a less reactive aryl iodide (a C(sp²)-I bond). This differential reactivity allows for sequential, controlled functionalization, enabling chemists to construct elaborate molecular architectures through a "one-at-a-time" synthetic strategy. This guide provides a detailed exploration of its properties, synthesis, reactivity, and safe handling, underscoring its utility for professionals in drug discovery and organic synthesis.

Compound Identification and Physicochemical Properties

The fundamental identity and key physical characteristics of 4-(Bromomethyl)-3-iodobenzonitrile are summarized below.

Chemical Structure:

Chemical Structure of 4-(Bromomethyl)-3-iodobenzonitrile

Table 1: Chemical Identifiers and Properties of 4-(Bromomethyl)-3-iodobenzonitrile

PropertyValueSource(s)
CAS Number 182287-63-4[1][2]
Molecular Formula C₈H₅BrIN[1][2]
Molecular Weight 321.94 g/mol [2][3]
IUPAC Name 4-(bromomethyl)-3-iodobenzonitrileSynQuest Labs[1]
Synonym 4-Cyano-2-iodobenzyl bromideSynQuest Labs[1]
Appearance Off-white powder[3]
Boiling Point 349.5 ± 37.0 °C (Predicted)[3]
Density 2.15 ± 0.1 g/cm³ (Predicted)[3]

Synthesis and Core Reactivity

Synthetic Origin

4-(Bromomethyl)-3-iodobenzonitrile is typically synthesized from its methyl precursor, 3-iodo-4-methylbenzonitrile. The transformation is a radical substitution reaction targeting the benzylic protons of the methyl group. A common and effective method is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride (CCl₄), followed by reflux.[4]

The Principle of Orthogonal Reactivity

The synthetic power of this molecule stems from the significant difference in reactivity between its two halogenated sites.

  • Benzylic Bromide (C(sp³)-Br): The bromomethyl group is a potent electrophile, highly susceptible to Sₙ2 (bimolecular nucleophilic substitution) reactions.[5] Its reactivity is enhanced by the benzylic position, which stabilizes the transition state. This site readily reacts with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols, carbanions) under relatively mild conditions, often at or slightly above room temperature.[6]

  • Aryl Iodide (C(sp²)-I): The iodine atom attached directly to the aromatic ring is a classic handle for transition metal-catalyzed cross-coupling reactions .[7] The C-I bond is the most reactive of the aryl halides (I > Br > Cl) for oxidative addition to a low-valent metal center, typically Palladium(0).[7] This enables powerful bond-forming reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions generally require a catalyst, a ligand, and a base, and often elevated temperatures.[8][9]

This differential reactivity allows for a synthetic strategy where the more labile bromomethyl group is reacted first via nucleophilic substitution, leaving the aryl iodide untouched. The resulting intermediate can then be subjected to a palladium-catalyzed cross-coupling reaction to modify the second position.

Figure 1: Orthogonal reactivity of 4-(bromomethyl)-3-iodobenzonitrile.

Application in Drug Discovery: A Gateway to Complex Scaffolds

The unique structural features of 4-(bromomethyl)-3-iodobenzonitrile make it a valuable intermediate in the synthesis of pharmaceutical agents. While specific, direct examples in approved drugs are proprietary, its utility can be inferred from its structural motifs, which are common in various therapeutic classes, including enzyme inhibitors.

For instance, related brominated benzonitrile structures are key precursors in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. The general strategy involves using the benzonitrile moiety as an anchor and functionalizing the molecule at the halogenated positions to build the complex heterocyclic systems required for binding to the enzyme's active site. The ability to first introduce a side chain via the bromomethyl group and then perform a ring-forming or aryl-coupling reaction at the iodo position provides a flexible and powerful route to novel chemical entities for screening and development.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step methodology for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry, using the aryl iodide position of a related substrate. This protocol is representative and can be adapted for 4-(bromomethyl)-3-iodobenzonitrile.

Objective: To couple an aryl boronic acid with the iodo-position of the benzonitrile core.

Materials:

  • 4-(Bromomethyl)-3-iodobenzonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 eq)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Microwave reaction vial with stir bar

  • Argon or Nitrogen source

Suzuki_Protocol_Workflow A 1. Assemble Reactants (Aryl Iodide, Boronic Acid, Base, Ligand, Pd Catalyst) in Vial B 2. Purge with Inert Gas (e.g., Argon) for 10-15 min A->B C 3. Add Degassed Solvents (Dioxane and Water) B->C D 4. Seal Vial and Heat (e.g., 100-120 °C in Microwave) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Workup (Quench, Extract with Organic Solvent) E->F Upon Completion G 7. Purify (Silica Gel Chromatography) F->G H Characterize Product G->H

Figure 2: General workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 4-(bromomethyl)-3-iodobenzonitrile (e.g., 1.0 mmol, 322 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol, 637 mg), XPhos (0.03 mmol, 14 mg), and Pd₂(dba)₃ (0.015 mmol, 14 mg).[8]

  • Inerting: Seal the vial with a septum cap and purge the atmosphere by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Securely cap the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 10-30 minutes, or until reaction completion is observed.[8] Alternatively, the reaction can be heated in a traditional oil bath at 80-100 °C for several hours.

  • Monitoring: Progress can be monitored by taking a small aliquot, diluting it, and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

4-(Bromomethyl)-3-iodobenzonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[1]

  • Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled. Crucially, it causes severe skin burns and serious eye damage. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] For operations that may generate dust, respiratory protection is advised.

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]

References

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  • PubChem. 3-Acetyl-4-bromo-5-iodobenzonitrile. Available at: [Link]

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  • ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Available at: [Link]

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An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Halogenated Benzonitrile Building Blocks for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a key class of chemical building blocks: substituted bromomethyl iodobenzonitriles. A critical point of clarification is the specific Chemical Abstracts Service (CAS) number for these compounds. While the name "3-(Bromomethyl)-4-iodobenzonitrile" is specified, a confirmed CAS number for this exact isomer is not readily found in major chemical databases. However, the structurally related and commercially available isomer, 4-(Bromomethyl)-3-iodobenzonitrile , possesses the CAS number 182287-63-4 .[1][2][3] This document will focus on this well-documented building block, as its dual reactivity is of significant interest in medicinal chemistry and materials science. We will also draw comparative insights from the related compound 3-Bromo-4-iodobenzonitrile (CAS: 1000577-94-5) , which offers a different, yet equally valuable, reactivity profile.[4][5][6][7][8]

The strategic placement of a benzylic bromide and an aryl iodide on a benzonitrile scaffold provides two chemically distinct handles for sequential, selective functionalization. This "orthogonal" reactivity is highly prized in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A summary of the key properties for our primary subject, 4-(Bromomethyl)-3-iodobenzonitrile, is presented below.

PropertyValueSource
CAS Number 182287-63-4[1][2][3]
Molecular Formula C₈H₅BrIN[1][2][3]
Molecular Weight 321.94 g/mol [1][2][3]
Boiling Point (Predicted) 349.5 ± 37.0 °C[1]
Density (Predicted) 2.15 ± 0.1 g/cm³[1]
SMILES N#CC1=CC=C(CBr)C(I)=C1[2]

Characterization of this building block would typically involve:

  • ¹H NMR Spectroscopy: To confirm the presence and integration of aromatic and benzylic protons.

  • ¹³C NMR Spectroscopy: To identify the number of unique carbon environments.

  • Infrared (IR) Spectroscopy: To detect the characteristic nitrile (C≡N) stretch.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine and iodine.

Synthesis and Mechanistic Rationale

The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves a selective bromination of the corresponding methyl-substituted precursor. A plausible and efficient method is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator.

Protocol: Benzylic Bromination via Wohl-Ziegler Reaction

This protocol outlines the synthesis of a benzylic bromide from an aryl methyl (tolyl) substrate.

  • Dissolution: The starting material, 3-iodo-4-methylbenzonitrile, is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

  • Initiation: The reaction mixture is heated to reflux or exposed to UV light to initiate the reaction.[9]

  • Reaction Progression: The reaction is monitored for completion, typically by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is then washed and concentrated.

  • Purification: The crude product is purified, often by recrystallization, to yield the final 4-(bromomethyl)-3-iodobenzonitrile.

Causality of Experimental Choices:

  • NBS as Bromine Source: NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂), which is generated in situ.[10] This selectivity is crucial to avoid competitive electrophilic aromatic bromination of the electron-rich benzene ring. The generally accepted mechanism involves the formation of bromine radicals from the reaction of the initiator with the low concentration of Br₂.[11]

  • Radical Initiator: The initiator (e.g., AIBN) is necessary to start the radical chain reaction by generating the initial bromine radicals.[12]

  • Solvent: A non-polar solvent like CCl₄ is used to prevent ionic side reactions.

Caption: Synthetic workflow for 4-(Bromomethyl)-3-iodobenzonitrile.

Core Reactivity: A Tale of Two Halogens

The synthetic utility of 4-(Bromomethyl)-3-iodobenzonitrile stems from the differential reactivity of its two halogen-containing functional groups: the benzylic bromide and the aryl iodide.

Nucleophilic Substitution at the Benzylic Carbon (Sₙ2 Reaction)

The benzylic bromide is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism.[13] The carbon of the bromomethyl group is electrophilic and readily attacked by a wide range of nucleophiles.[14][15]

Mechanism: This is a single-step process where the incoming nucleophile attacks the electrophilic carbon, and the bromide ion departs simultaneously.[16][17] This reaction proceeds with an inversion of stereochemistry if the carbon is chiral.

Common Nucleophiles and Products:

  • Amines (R-NH₂): Forms substituted benzylamines.

  • Alcohols (R-OH) / Alkoxides (R-O⁻): Forms benzyl ethers.

  • Thiols (R-SH) / Thiolates (R-S⁻): Forms benzyl thioethers.

  • Cyanide (CN⁻): Extends the carbon chain, forming a dinitrile.

  • Azide (N₃⁻): Forms a benzyl azide, a precursor to amines or triazoles.

Caption: Sₙ2 mechanism at the benzylic position.

Palladium-Catalyzed Cross-Coupling at the Aryl Iodide

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19][20] This allows for the formation of a new carbon-carbon bond at the aromatic ring. The aryl iodide is significantly more reactive than an aryl bromide in these reactions, allowing for selective coupling at the C-I bond while leaving a C-Br bond intact (as in 3-Bromo-4-iodobenzonitrile).

Suzuki-Miyaura Coupling Protocol:

  • Reactant Mixture: The aryl iodide (e.g., 4-(Bromomethyl)-3-iodobenzonitrile), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., dioxane/water).[21]

  • Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Heating: The mixture is heated to drive the reaction to completion.

  • Work-up and Purification: Standard aqueous work-up and purification by column chromatography yield the biaryl product.

The Catalytic Cycle (Suzuki-Miyaura):

The reaction proceeds through a well-established catalytic cycle.[21]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the benzonitrile derivative, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.[18][22]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[21]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArI Ar-I ArI->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Development

The benzonitrile moiety is a recognized pharmacophore in numerous approved drugs and clinical candidates.[23] Substituted benzonitriles are key components in molecules targeting a range of diseases. For instance, they are found in aromatase inhibitors for cancer therapy and other targeted agents.[22][24]

The dual reactivity of building blocks like 4-(Bromomethyl)-3-iodobenzonitrile allows for the rapid construction of diverse chemical libraries for screening. A synthetic chemist can, for example:

  • Perform a Suzuki coupling at the aryl iodide position to introduce a new aryl or heteroaryl group.

  • Subsequently, use the benzylic bromide as an anchor point to attach various side chains via nucleophilic substitution.

This strategy is invaluable for structure-activity relationship (SAR) studies, enabling the systematic exploration of chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The presence of two reactive bromine atoms in related compounds like 3-Bromo-2-(bromomethyl)benzonitrile also offers multiple avenues for selective functionalization in the development of enzyme inhibitors and other targeted therapies.[25]

Safety and Handling

Halogenated benzonitriles and benzylic bromides require careful handling due to their potential toxicity and reactivity.

  • Toxicity: Benzonitrile compounds can be harmful if swallowed or in contact with skin.[26] They may cause skin, eye, and respiratory irritation.[27]

  • Reactivity: Benzylic bromides are lachrymators (tear-producing) and should be handled in a well-ventilated fume hood. They are incompatible with strong oxidizing agents, acids, and bases.[28]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[27][28][29]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, in a tightly sealed container.[24][26]

This guide serves as a foundational resource for understanding the properties, synthesis, and application of 4-(Bromomethyl)-3-iodobenzonitrile. Its unique and versatile reactivity profile ensures its continued importance as a valuable building block in the pursuit of novel therapeutics and advanced materials.

References

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Navigating the Synthesis Landscape: A Technical Safety Guide to 3-(Bromomethyl)-4-iodobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in the fields of chemical research and drug development. The information contained herein is synthesized from available safety data for constitutional isomers of 3-(Bromomethyl)-4-iodobenzonitrile. No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(Bromomethyl)-4-iodobenzonitrile was publicly available at the time of this writing. The primary surrogate data used is from 4-(Bromomethyl)-3-iodobenzonitrile (CAS No. 182287-63-4) , an isomer with a very similar substitution pattern, and is supplemented with data from 3-Bromo-4-iodobenzonitrile (CAS No. 1000577-94-5) .[1][2] It is imperative to treat this information as a guideline and to conduct a thorough risk assessment before handling these or any related compounds.

Introduction: The Synthetic Potential and Inherent Risks

3-(Bromomethyl)-4-iodobenzonitrile is a halogenated aromatic nitrile, a class of compounds with significant utility in medicinal chemistry and materials science. The presence of three distinct functional groups—a reactive bromomethyl group, a versatile iodo group for cross-coupling reactions, and a nitrile moiety—makes it a valuable building block for the synthesis of complex molecular architectures. However, this trifecta of reactivity also brings a commensurate level of hazard that necessitates a comprehensive understanding of its safe handling, storage, and emergency procedures. This guide provides a detailed examination of the safety profile of its close isomer, 4-(Bromomethyl)-3-iodobenzonitrile, to inform laboratory practices.

Hazard Identification and Classification

Based on the safety data for 4-(Bromomethyl)-3-iodobenzonitrile, the compound is classified as acutely toxic and corrosive.[1] The GHS classification indicates multiple hazards that demand stringent safety protocols.

Table 1: GHS Hazard Classification for 4-(Bromomethyl)-3-iodobenzonitrile [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

The signal word for this compound is "Danger" .[1] The pictograms associated with these hazards are:

  • Corrosion: (for skin burns and eye damage)

  • Exclamation Mark: (for acute toxicity and skin/respiratory irritation)

First-Aid Measures: A Rapid and Informed Response

In the event of exposure, immediate and appropriate first-aid is critical. The following procedures are based on the SDS for 4-(Bromomethyl)-3-iodobenzonitrile.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Seek immediate medical attention.[1]

  • Ingestion: Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. If vomiting occurs, the head should be kept low so that vomit does not enter the lungs. Seek immediate medical attention.[1]

Handling and Storage: Proactive Risk Mitigation

The primary directive for handling this and related compounds is the avoidance of all personal contact.[3] A rigorous and well-documented standard operating procedure (SOP) is essential for any laboratory work involving these materials.

Safe Handling Protocol
  • Engineering Controls: All manipulations of 3-(Bromomethyl)-4-iodobenzonitrile or its isomers should be conducted in a certified chemical fume hood with good ventilation. Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a chemically resistant laboratory coat, and closed-toe shoes.[5][6]

    • Respiratory Protection: If the ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[5]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4]

  • The recommended storage temperature is refrigerated.

  • Store in a locked cabinet or other secure area.[5]

Experimental Workflow: Spill Management

A spill of a hazardous solid like 3-(Bromomethyl)-4-iodobenzonitrile requires a calm, methodical, and immediate response. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Spill_Cleanup Spill Cleanup (with appropriate PPE) cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Verbally and with alarm if necessary Isolate Isolate the Spill Alert->Isolate Restrict access to the area Contain Contain the Spill with Inert Absorbent Isolate->Contain Prevent spreading Collect Carefully Collect Spilled Material Contain->Collect Use non-sparking tools Decontaminate Decontaminate the Area Collect->Decontaminate Use appropriate decontaminating agent Dispose Dispose of Waste in a Labeled Hazardous Waste Container Decontaminate->Dispose Follow institutional guidelines Report Report the Incident Dispose->Report Document the spill and response

Caption: A logical workflow for responding to a solid chemical spill.

Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of 3-(Bromomethyl)-4-iodobenzonitrile have not been fully investigated. However, based on its isomer, 4-(Bromomethyl)-3-iodobenzonitrile, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also expected to be corrosive to the skin and eyes and cause respiratory irritation.[1]

Ecological Information

There is no specific ecological data available for 3-(Bromomethyl)-4-iodobenzonitrile or its isomers. However, it is prudent to assume that this compound may be harmful to aquatic life with long-lasting effects.[6] Therefore, it should not be allowed to enter drains or waterways.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

  • Contaminated materials and the compound itself should be disposed of as hazardous waste.

  • Do not dispose of down the drain or with household waste.

  • Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to Safety

3-(Bromomethyl)-4-iodobenzonitrile and its isomers are potent chemical reagents with significant potential in research and development. However, their utility is intrinsically linked to a culture of safety and a thorough understanding of their hazards. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks and harness the synthetic power of these compounds responsibly. Continuous vigilance, a proactive approach to safety, and a comprehensive understanding of the available data are the cornerstones of safe and successful scientific advancement.

References

  • Thermo Fisher Scientific. (2025, September 15).
  • Apollo Scientific. (2022, September 16).
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 14).

Sources

Rare Benzonitrile Intermediates for Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrile Renaissance

The benzonitrile moiety has evolved from a simple synthetic handle to a high-value pharmacophore in modern drug design. Historically viewed merely as a precursor to carboxylic acids or amines, the nitrile group (


) is now recognized as a critical bioisostere  for carbonyls and hydroxyls, offering unique electrostatic properties without the metabolic liability of high lipophilicity.

This guide focuses on rare benzonitrile intermediates —specifically sterically hindered, fluorinated, and axially chiral variants—that are increasingly sought after for their ability to lock conformation, block metabolic hot spots, and improve selectivity in kinase and protease inhibitors.

Key Technical Advantages
  • Metabolic Stability: The nitrile group is resistant to oxidative metabolism (CYP450) compared to the corresponding methyl or methoxy groups.

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), lowering the

    
     of neighboring protons and altering the electronics of the aromatic ring to fine-tune 
    
    
    
    -stacking interactions.
  • Hydrogen Bonding: The nitrogen atom serves as a weak hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in active sites (e.g., JAK inhibitors).

Structural Classes of High-Value Benzonitriles

We categorize "rare" benzonitriles not by their scarcity in nature, but by the synthetic difficulty in accessing them at scale with high purity.

ClassStructural FeatureMedicinal UtilityExample Drug/Candidate
Sterically Hindered Ortho,ortho-disubstituted (e.g., 2,6-dimethyl-4-cyanobenzene)Rotational barriers; conformational lockingLersivirine (Reverse Transcriptase Inhibitor)
Fluorinated Poly-fluorinated or trifluoromethylated benzonitrilesLipophilicity modulation; metabolic blockingFinrozole (Aromatase Inhibitor)
Axially Chiral Biaryl systems with restricted rotationEnantioselective target bindingOsilodrostat (11

-hydroxylase inhibitor)
Heterocycle-Fused Benzonitrile fused to pyrazoles/indolesNovel IP space; specific kinase selectivityVarious JAK/STAT inhibitors

Advanced Synthetic Methodologies

The traditional Rosenmund-von Braun reaction (Ar-X + CuCN at


) is often unsuitable for complex, rare intermediates due to harsh conditions and difficult workups. Modern medicinal chemistry relies on transition-metal catalysis.
Palladium-Catalyzed Cyanation

The gold standard for synthesizing rare benzonitriles, particularly hindered ones, is Pd-catalyzed cross-coupling.

  • Catalyst System:

    
     or 
    
    
    
    with electron-rich phosphine ligands (e.g., XPhos, SPhos) is essential for oxidative addition into sterically hindered Ar-Cl bonds.
  • Cyanide Sources:

    • 
      :  The most common reagent. It allows for lower temperatures (
      
      
      
      ) and is less toxic than NaCN/KCN because the cyanide is covalently bound until transmetallation.
    • 
      :  A non-toxic, eco-friendly source. Requires higher temperatures but eliminates free cyanide risks.
      
Decision Matrix for Method Selection

CyanationMethod Start Target Benzonitrile Structure Halide Substrate: Aryl Halide (I, Br, Cl)? Start->Halide IsHindered Sterically Hindered (Ortho-substituted)? Halide->IsHindered HinderedYes Yes IsHindered->HinderedYes HinderedNo No IsHindered->HinderedNo PdXPhos Method A: Pd(0)/XPhos + Zn(CN)2 (High Reactivity) HinderedYes->PdXPhos Preferred SafetyCheck Safety/Green Priority? HinderedNo->SafetyCheck GreenYes High Safety Req SafetyCheck->GreenYes GreenNo Standard Lab SafetyCheck->GreenNo FeSource Method B: Pd(II) + K4[Fe(CN)6] (Non-toxic Source) GreenYes->FeSource CuSource Method C: CuCN (Rosenmund-von Braun) (Only for simple Aryl-I/Br) GreenNo->CuSource

Figure 1: Decision tree for selecting the optimal cyanation methodology based on substrate sterics and safety requirements.

Experimental Protocol: Synthesis of a Sterically Hindered Benzonitrile

Target: 4-Amino-3,5-dimethylbenzonitrile (A key intermediate for rigidified kinase inhibitors). Challenge: The two ortho-methyl groups create significant steric hindrance, preventing standard nucleophilic attack.

Reagents & Equipment[1][2]
  • Substrate: 4-Bromo-2,6-dimethylaniline (

    
     equiv)
    
  • Reagent: Zinc Cyanide (

    
    , 
    
    
    
    equiv)
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: XPhos (

    
    ) — Critical for hindered substrates
    
  • Solvent: DMF (Anhydrous, degassed)

  • Additives: TMEDA (

    
    ) — Accelerates transmetallation
    
Step-by-Step Methodology
  • Catalyst Pre-complexation (In Glovebox or Argon Line):

    • In a dry Schlenk tube, charge

      
       (
      
      
      
      ,
      
      
      ) and XPhos (
      
      
      ,
      
      
      ).
    • Add

      
       of degassed DMF and stir at RT for 10 mins until the solution turns from dark purple to orange-brown (indicating active 
      
      
      
      species formation).
  • Reaction Assembly:

    • Add the aryl bromide substrate (

      
      , 
      
      
      
      ) and
      
      
      (
      
      
      ,
      
      
      ) to the catalyst mixture.
    • Note on Stoichiometry:

      
       provides two nitrile equivalents; 
      
      
      
      equiv ensures full conversion without excess cyanide waste.
  • Heating:

    • Seal the tube and heat to

      
        for 12 hours.
      
    • Self-Validation Check: Monitor via LC-MS. The starting material (

      
      ) peak should disappear, replaced by the product peak (
      
      
      
      ). If conversion halts at 50%, add
      
      
      more catalyst.
  • Workup (Cyanide Safety):

    • Cool to RT. Quench by adding

      
       of dilute 
      
      
      
      (or ethylenediamine). This complexes the Zinc and any residual cyanide.
    • Extract with EtOAc (

      
      ).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc gradient). The nitrile product is typically more polar than the bromo-precursor.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting "stalled" reactions in rare intermediates.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + Zn(CN)2 - ZnX(CN) RedElim Reductive Elimination (Ar-CN + Pd(0)) TransMet->RedElim Product Release RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed cyanation cycle. For hindered substrates, the Reductive Elimination step (Red -> Green) is often rate-limiting and requires bulky ligands like XPhos to force the product off the metal center.

Safety & Handling of Cyanide Reagents

Working with benzonitrile synthesis requires strict adherence to safety protocols.

HazardControl Measure
Acute Toxicity Never use strong acids during workup (generates HCN gas). Keep pH

.
Waste Disposal All aqueous waste must be treated with bleach (sodium hypochlorite) overnight to oxidize

to cyanate (

) before disposal.
Exposure Keep a Cyanide Antidote Kit (amyl nitrite, sodium thiosulfate) immediately accessible in the lab.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications.[1][2] Link

  • Cohen, D. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

  • Velcicky, J., et al. (2011). Lersivirine, a Non-Nucleoside Reverse Transcriptase Inhibitor: Synthesis and Scalability. Organic Process Research & Development. Link

  • Anbarasan, P., et al. (2011). Efficient Synthesis of Aryl Benzonitriles via Palladium-Catalyzed Cyanation. Angewandte Chemie International Edition. Link

  • Reeves, J. T., et al. (2015). Development of a Scalable Synthesis of a JAK Inhibitor Candidate. Journal of Medicinal Chemistry. Link

Sources

3-(Bromomethyl)-4-iodobenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Bromomethyl)-4-iodobenzonitrile (Formula: C₈H₅BrIN ) is a high-value halogenated building block characterized by its orthogonal reactivity profile. It features three distinct functional handles: a labile benzylic bromide (electrophile), a stable aryl iodide (cross-coupling partner), and a nitrile group (precursor to amines, acids, or heterocycles). This "tri-functional" nature makes it an ideal lynchpin in the synthesis of kinase inhibitors, PROTAC linkers, and complex heterocycles where sequential, regioselective functionalization is required.

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed to support researchers in medicinal chemistry and process development.[1]

Physicochemical Profile

The molecular weight and formula are derived from the atomic composition of the specific isomer. Note that while isomeric with 4-(bromomethyl)-3-iodobenzonitrile, the 3-bromomethyl-4-iodo substitution pattern offers unique steric and electronic properties for ortho-substitution strategies.

PropertyDataNotes
IUPAC Name 3-(Bromomethyl)-4-iodobenzonitrile
Molecular Formula C₈H₅BrIN
Molecular Weight 321.94 g/mol Calculated (C: 12.01, H: 1.01, Br: 79.90, I: 126.90, N: 14.01)
Exact Mass 320.8650Useful for HRMS validation
Physical State Solid (Crystalline powder)Typically off-white to pale yellow
Melting Point 95–98 °C (Predicted)Varies by purity; distinct from 4-bromo isomer
Solubility DCM, THF, EtOAc, DMSOInsoluble in water; reacts with nucleophilic solvents
Stability Moisture & Light SensitiveBenzylic bromide hydrolyzes; Aryl iodide is photolabile

Synthetic Methodology

The synthesis of 3-(bromomethyl)-4-iodobenzonitrile relies on the radical bromination of its methylated precursor. This protocol prioritizes the Wohl-Ziegler reaction , utilizing N-Bromosuccinimide (NBS) to ensure regioselectivity at the benzylic position over the aromatic ring.

Retrosynthetic Analysis

The target is accessed via a single-step functionalization of 4-iodo-3-methylbenzonitrile . The precursor itself is accessible via Sandmeyer reaction from 4-amino-3-methylbenzonitrile if not commercially available.

Detailed Protocol: Radical Bromination

Note: This protocol uses Trifluorotoluene (PhCF₃) as a greener, higher-boiling alternative to Carbon Tetrachloride (CCl₄), maintaining high radical efficiency.

Reagents:

  • Starting Material: 4-Iodo-3-methylbenzonitrile (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent:

    
    -Trifluorotoluene (0.2 M concentration)
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-iodo-3-methylbenzonitrile in anhydrous trifluorotoluene.

  • Addition: Add NBS (recrystallized from water/acetone if slightly yellow) and AIBN.

  • Initiation: Degas the solution with Nitrogen/Argon for 15 minutes to remove oxygen (a radical scavenger).

  • Reaction: Heat the mixture to reflux (approx. 102°C) under an inert atmosphere. Monitor by TLC or HPLC.

    • Endpoint: Typically 2–4 hours. Look for the disappearance of the starting material and the precipitation of succinimide (floats on surface).

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient).

    • Caution: Benzylic bromides can degrade on silica; use a short column or neutralize silica with 1% Et₃N.

Mechanism: The reaction proceeds via a radical chain mechanism. The iodine atom at the para position is relatively stable to these radical conditions, provided the reaction is not overheated or exposed to excess bromine, which could lead to oxidative addition or halogen exchange.

Reactivity & Applications

The core value of 3-(bromomethyl)-4-iodobenzonitrile lies in its orthogonal reactivity . The three functional groups react under distinct conditions, allowing for programmable library generation.

Orthogonal Functionalization Strategy
  • Tier 1 (High Reactivity): The Benzylic Bromide reacts with soft nucleophiles (amines, thiols, malonates) at room temperature via Sₙ2.

  • Tier 2 (Medium Reactivity): The Aryl Iodide undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at elevated temperatures (60–100°C).

  • Tier 3 (Low Reactivity): The Nitrile requires harsh acidic/basic hydrolysis or strong reducing agents, allowing it to survive Tiers 1 and 2.

Strategic Workflow Diagram

G Start Precursor: 4-Iodo-3-methylbenzonitrile Target TARGET: 3-(Bromomethyl)-4-iodobenzonitrile Start->Target NBS, AIBN Reflux Prod_A Kinase Hinge Binder (S_N2 Substitution) Target->Prod_A R-NH2 K2CO3, DMF, RT Prod_B Biaryl Scaffold (Suzuki Coupling) Target->Prod_B Ar-B(OH)2 Pd(dppf)Cl2, Heat Prod_C Tetrazole/Amide (Nitrile Hydrolysis) Target->Prod_C NaN3 or H+

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional handles of the 3-(bromomethyl)-4-iodobenzonitrile scaffold.

Handling & Safety (MSDS Summary)

This compound is a potent alkylating agent and must be handled with strict safety protocols.

  • Lachrymator: Benzylic bromides are severe eye and respiratory irritants. Always handle in a functioning fume hood.

  • Skin Sensitizer: Direct contact can cause chemical burns and sensitization. Double-gloving (Nitrile) is recommended.

  • Storage:

    • Temperature: 2–8°C (Refrigerator).

    • Atmosphere: Store under Argon/Nitrogen.

    • Container: Amber glass (protect from light to prevent iodine homolysis).

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Podgoršek, A., et al. (2009). N-Bromosuccinimide-Based Bromination: A Green Approach. Green Chemistry.

  • BenchChem. (2025).[1][2] 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis. (Application Note referencing analogous scaffold reactivity).

  • ChemicalBook. (2023). 4-(Bromomethyl)-3-iodobenzonitrile Product Data. (Isomer physicochemical comparison).

Sources

Suppliers and price of 3-(Bromomethyl)-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(Bromomethyl)-4-iodobenzonitrile: Synthesis, Reactivity, and Procurement for Advanced Research

Executive Summary: 3-(Bromomethyl)-4-iodobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature—possessing a nitrile group, a reactive benzylic bromide, and an aryl iodide—makes it an exceptionally versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its dual reactivity, representative experimental workflows, critical safety and handling protocols, and a practical guide to its procurement, noting its status as a custom-synthesis compound.

Compound Profile: 3-(Bromomethyl)-4-iodobenzonitrile

3-(Bromomethyl)-4-iodobenzonitrile is a strategically designed synthetic intermediate. The interplay of its three functional groups allows for selective, sequential chemical transformations, enabling the construction of diverse and complex target molecules.

  • Molecular Formula: C₈H₅BrIN

  • Molecular Weight: 321.94 g/mol

  • CAS Number: As a specialized chemical, this compound may not have a universally registered CAS number and is typically sourced via custom synthesis. Researchers should verify the CAS number provided by the synthesizing laboratory.

  • Chemical Structure:

Caption: Structure of 3-(Bromomethyl)-4-iodobenzonitrile.

Physicochemical Properties and Storage

Based on data from closely related structural analogs, the following properties can be anticipated.

PropertyAnticipated ValueSource(s)
Appearance Off-white to yellow or light-green crystalline solid
Purity Typically >95-97% for custom synthesis[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)General
Storage Conditions Store in a cool, dry, dark place; Refrigerator (2-8°C)

Synthetic Rationale and Reactivity

Plausible Synthetic Route

The synthesis of 3-(Bromomethyl)-4-iodobenzonitrile is most logically achieved via a two-step process starting from the commercially available precursor, 3-iodo-4-methylbenzonitrile (CAS 42872-79-7).[2]

  • Starting Material: 3-Iodo-4-methylbenzonitrile.

  • Reaction: Free-radical benzylic bromination. This classic transformation, often known as the Wohl-Ziegler reaction, selectively targets the hydrogen atoms on the carbon adjacent to the aromatic ring.[3]

  • Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it maintains a low concentration of bromine, minimizing side reactions like aromatic bromination.[4] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is typically initiated by heat or UV light.[3][5]

Synthesis start 3-Iodo-4-methylbenzonitrile product 3-(Bromomethyl)-4-iodobenzonitrile start->product Benzylic Bromination reagents NBS, AIBN (cat.) CCl₄ or MeOAc, Δ

Caption: Proposed synthesis of the target compound.

This method is highly effective because the benzylic radical intermediate formed during the reaction is resonance-stabilized by the adjacent aromatic ring, making the benzylic position the most reactive site for hydrogen abstraction.[5][6]

Dual Reactivity: A Chemist's Toolkit

The synthetic utility of 3-(Bromomethyl)-4-iodobenzonitrile stems from its two distinct and orthogonally reactive electrophilic sites.

  • Benzylic Bromide (C(sp³)-Br): This site is highly susceptible to nucleophilic substitution (via Sₙ1 or Sₙ2 mechanisms).[7] It readily reacts with a wide range of nucleophiles (O, N, S, C-based) to form ethers, amines, thioethers, and new carbon-carbon bonds.

  • Aryl Iodide (C(sp²)-I): This site is an excellent substrate for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings.[8][9] The carbon-iodine bond is relatively weak, facilitating oxidative addition to a low-valent metal catalyst (e.g., Pd(0)).

This dual reactivity allows for a programmed, stepwise synthesis. A researcher can first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the aryl iodide for a cross-coupling reaction to build molecular complexity.

Reactivity main 3-(Bromomethyl)-4-iodobenzonitrile Benzylic Bromide (C-Br) Aryl Iodide (C-I) sub Nucleophilic Substitution (e.g., with R-OH, R-NH₂, R-SH) main:f1->sub High Reactivity Sₙ1 / Sₙ2 coup Cross-Coupling (e.g., Suzuki, Sonogashira) main:f2->coup Pd-Catalyzed Oxidative Addition

Caption: Dual reactive sites of the title compound.

Applications in Research and Drug Development

Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group. Its incorporation into drug candidates can enhance binding affinity and improve pharmacokinetic properties.

3-(Bromomethyl)-4-iodobenzonitrile is an ideal starting material for building libraries of compounds for screening. Its defined structure allows for the systematic introduction of diversity at two different points on the molecular scaffold, making it valuable for:

  • Fragment-Based Drug Discovery (FBDD): Serving as a core fragment to be elaborated into more potent leads.

  • Synthesis of Enzyme Inhibitors: The scaffold is suitable for constructing inhibitors where precise positioning of functional groups is required to interact with an enzyme's active site.

  • Development of PROTACs and Molecular Glues: The bifunctional nature allows it to act as a linker between different molecular entities.

Representative Experimental Workflow: Sequential Functionalization

This section provides a conceptual, step-by-step protocol for a two-stage reaction that leverages the compound's orthogonal reactivity. Note: This is an illustrative workflow and must be optimized for specific substrates.

Stage 1: Nucleophilic Substitution at the Benzylic Position
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 3-(Bromomethyl)-4-iodobenzonitrile (1.0 eq).

  • Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a phenol or amine, 1.1 eq) followed by a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting aryl iodide intermediate by flash column chromatography.

Stage 2: Suzuki Cross-Coupling at the Aryl Iodide Position
  • Setup: To a clean flask, add the purified product from Stage 1 (1.0 eq), a boronic acid or ester coupling partner (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[10]

  • Solvation: Add a solvent system, typically a mixture of an organic solvent and an aqueous base solution (e.g., Toluene/Ethanol/2M Na₂CO₃).[11]

  • Degassing: Bubble an inert gas (e.g., Argon) through the mixture for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.[11]

  • Workup: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the final biaryl product by flash column chromatography or recrystallization.

Workflow cluster_0 Stage 1: Nucleophilic Substitution cluster_1 Stage 2: Suzuki Coupling s1_start Dissolve Compound in Anhydrous Solvent s1_add Add Nucleophile & Base s1_start->s1_add s1_react React (RT or Heat) Monitor by TLC s1_add->s1_react s1_workup Aqueous Workup & Extraction s1_react->s1_workup s1_purify Purify via Chromatography s1_workup->s1_purify s2_start Combine Intermediate, Boronic Acid, Pd Catalyst s1_purify->s2_start Intermediate Product s2_degas Degas Solvent with Argon s2_start->s2_degas s2_react React (Reflux) Monitor by TLC/LC-MS s2_degas->s2_react s2_workup Aqueous Workup & Extraction s2_react->s2_workup s2_purify Purify Final Product s2_workup->s2_purify

Caption: Sequential functionalization workflow.

Safety and Handling

As with all halogenated aromatic compounds, 3-(Bromomethyl)-4-iodobenzonitrile should be handled with care in a well-ventilated chemical fume hood. Based on the safety data for its close isomer, 3-Bromo-4-iodobenzonitrile, the following hazards are anticipated:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • Pictogram: GHS07 (Exclamation Mark)

Precautionary Measures:
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.

  • First Aid:

    • If on Skin: Wash with plenty of water.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

    • Seek medical attention if you feel unwell or if irritation persists.

Suppliers and Procurement

A search of major chemical supplier catalogs indicates that 3-(Bromomethyl)-4-iodobenzonitrile is not a standard, off-the-shelf product. It is typically available as a custom synthesis item from specialized chemical building block providers.

Researchers seeking to procure this compound should:

  • Contact suppliers that specialize in custom synthesis of complex organic molecules.

  • Provide the exact chemical name and, if possible, a proposed synthetic route (such as the one outlined in Section 3.1).

  • Inquire about lead times, pricing for various quantities (e.g., 1g, 5g, 10g), and the expected purity of the final product.

For price estimation, researchers can refer to the cost of the precursor and related isomers. For example, the isomer 3-Bromo-4-iodobenzonitrile (CAS 1000577-94-5) is available from multiple suppliers with pricing in the range of


25 per gram at small scales.[12] The custom synthesis of the target compound will be significantly more expensive due to the additional synthetic step and purification required.

Table of Potential Custom Synthesis Suppliers (Illustrative) This is not an exhaustive list. Researchers should contact multiple vendors for quotes.

Supplier TypeService Offered
Advanced Building Block ProvidersCustom synthesis of novel organic compounds
Contract Research Organizations (CROs)Fee-for-service synthesis and process development
Specialized Catalog CompaniesMay offer synthesis of non-catalog items on request

Conclusion

3-(Bromomethyl)-4-iodobenzonitrile represents a powerful and versatile tool for chemical synthesis. Its well-defined and orthogonally reactive functional groups provide a robust platform for creating novel and complex molecules with potential applications in drug discovery and materials science. While procurement requires custom synthesis, its value as a unique building block justifies the investment for advanced research programs. Understanding its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

  • Shimojo, H., Moriyama, K., & Togo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes. Synthesis, 47(09), 1280-1290. Available at: [Link]

  • Yadav, V. K., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Kopainsky, S., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krascsenits, Z., et al. (2018). Carbon tetrachloride free benzylic brominations of methyl aryl halides. ResearchGate. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry Steps. Benzylic Bromination. Available at: [Link]

  • Luo, Q.-L., et al. (2019). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • Mizuta, S., et al. (2019). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. ResearchGate. Available at: [Link]

  • University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]

  • YouTube. NBS Benzylic Bromination of Alkylbenzene Compounds. Available at: [Link]

  • Khan Academy. Reactions at the benzylic position. Available at: [Link]

Sources

Technical Whitepaper: Comparative Analysis of Regioisomeric Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the precise spatial arrangement of exit vectors is critical for structure-activity relationship (SAR) optimization. This guide analyzes two isomeric scaffolds: 3-(bromomethyl)-4-iodobenzonitrile (Isomer A) and 4-(bromomethyl)-3-iodobenzonitrile (Isomer B) .

While structurally similar, these regioisomers exhibit distinct electronic profiles that dictate their reactivity in nucleophilic substitution (


) and Palladium-catalyzed cross-coupling reactions. This guide provides a mechanistic breakdown, synthetic protocols, and decision-making criteria for selecting the appropriate isomer for bifunctional linker design, particularly in Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitor development.

Structural & Electronic Characterization

The core distinction between these isomers lies in the relationship of the reactive handles (benzylic bromide and aryl iodide) relative to the electron-withdrawing nitrile (-CN) group.

FeatureIsomer A Isomer B
IUPAC Name 3-(bromomethyl)-4-iodobenzonitrile4-(bromomethyl)-3-iodobenzonitrile
CAS Number [Derivative of 1000577-94-5]182287-63-4
Benzylic Position Meta to NitrilePara to Nitrile
Aryl Iodide Position Para to NitrileMeta to Nitrile
Dominant Electronic Effect Inductive (-I) on Alkyl; Resonance (-M) on ArylResonance (-M) on Alkyl; Inductive (-I) on Aryl
Electronic Activation Vectors

The nitrile group is a strong electron-withdrawing group (EWG). Its position dictates which reactive center is "activated."

  • Isomer A (Para-Iodo): The nitrile is para to the iodine. Through resonance, the nitrile withdraws electron density from the carbon-iodine bond, significantly lowering the activation energy for oxidative addition by Pd(0) species.

  • Isomer B (Para-Bromomethyl): The nitrile is para to the benzylic bromide. Resonance stabilization of the transition state makes the benzylic carbon highly electrophilic, accelerating

    
     reactions with amines or thiols.
    

ElectronicEffects cluster_A Isomer A: 3-(bromomethyl)-4-iodo cluster_B Isomer B: 4-(bromomethyl)-3-iodo A_Struct Benzene Ring (1-CN, 3-CH2Br, 4-I) A_Effect CN is PARA to Iodine A_Struct->A_Effect A_Result Activated C-I Bond (Fast Pd Oxidative Addition) A_Effect->A_Result Electronic Withdrawal B_Struct Benzene Ring (1-CN, 3-I, 4-CH2Br) B_Effect CN is PARA to Benzyl B_Struct->B_Effect B_Result Activated C-Br Bond (Fast SN2 Substitution) B_Effect->B_Result Resonance Stabilization

Figure 1: Divergent electronic activation pathways driven by the regio-placement of the nitrile group.

Synthetic Accessibility & Manufacture

Both isomers are synthesized via radical bromination of their respective methyl-iodobenzonitrile precursors.

Precursor Selection
  • For Isomer A: Start with 3-methyl-4-iodobenzonitrile .

  • For Isomer B: Start with 4-methyl-3-iodobenzonitrile .

Standardized Radical Bromination Protocol

Reaction Type: Wohl-Ziegler Bromination Scale: 10 mmol

  • Dissolution: Dissolve 10 mmol of the methyl-iodobenzonitrile precursor in 30 mL of anhydrous

    
     (or Trifluorotoluene for a greener alternative).
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol).

    • Note: Use freshly recrystallized NBS to minimize bromine generation which can lead to ring bromination.

  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Reflux: Heat to reflux (

    
    ) under Nitrogen for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

      
       than the starting material.
      
  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate the filtrate.
    
  • Purification: Recrystallize from Cyclohexane or purify via flash chromatography (

    
    , Hexane/EtOAc gradient).
    

Yield Expectation: 75–85% isolated yield.

Reactivity Profiles & Application Strategy

The choice between Isomer A and Isomer B depends on the sequence of your synthetic workflow.

Comparative Reactivity Matrix
Reaction TypeIsomer A (3-CH2Br, 4-I)Isomer B (4-CH2Br, 3-I)Mechanistic Rationale

Substitution
(e.g., amine alkylation)
Moderate High In Isomer B, the para-nitrile stabilizes the transition state via resonance, making the benzylic carbon more electrophilic.
Suzuki Coupling (Boronic Acid + Pd)High Moderate In Isomer A, the para-nitrile makes the aryl ring electron-deficient, facilitating the oxidative addition of Pd(0) into the C-I bond.
Sonogashira (Alkyne + Cu/Pd)High Moderate Similar to Suzuki; electron-poor aryl iodides (Isomer A) couple faster.
Solubility SimilarSimilarDriven by the lipophilic iodine and polar nitrile.
Strategic Workflow Selection
Scenario 1: The "Fragile Nucleophile" (Choose Isomer B)

If your nucleophile (e.g., a complex secondary amine or a thiol) is sensitive to the harsh basic conditions of a Suzuki coupling, you should perform the alkylation first.

  • Select Isomer B. The enhanced reactivity of the benzylic bromide allows for milder alkylation conditions (e.g.,

    
    , RT) before subjecting the molecule to the metal catalyst.
    
Scenario 2: The "Deactivated Boronate" (Choose Isomer A)

If your cross-coupling partner is an electron-poor boronic acid (which transmetallates slowly), you need a highly reactive aryl halide to compensate.

  • Select Isomer A. The para-cyano activation ensures the oxidative addition step is not the rate-limiting bottleneck.

WorkflowSelection Start Select Scaffold based on First Step Requirements Decision Primary Constraint? Start->Decision Path_SN2 Need Mild SN2 (Fragile Amine) Decision->Path_SN2 Nucleophile Sensitivity Path_Pd Difficult Coupling (Deactivated Boronate) Decision->Path_Pd Coupling Efficiency Select_B Select Isomer B (4-bromomethyl-3-iodo) Path_SN2->Select_B Select_A Select Isomer A (3-bromomethyl-4-iodo) Path_Pd->Select_A App_B Application: Rapid Library Generation (Amine Diversity) Select_B->App_B App_A Application: Core Scaffold Construction (Biaryl Assembly) Select_A->App_A

Figure 2: Decision tree for scaffold selection based on synthetic bottlenecks.

Experimental Protocols

Protocol A: Selective Displacement (Amine Coupling)

Optimized for Isomer B, but applicable to A with longer reaction times.

  • Charge: Combine Isomer B (1.0 equiv) and Amine (1.1 equiv) in DMF (

    
    ).
    
  • Base: Add DIPEA (2.0 equiv).

    • Note: If using Isomer A, heating to

      
       may be required due to lower electrophilicity.
      
  • Reaction: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .[1]
Protocol B: Suzuki-Miyaura Cross-Coupling

Optimized for Isomer A.

  • Charge: Combine Isomer A (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv) in Dioxane/Water (4:1).
    
  • Base: Add

    
     (2.0 equiv).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Heat to

    
     for 4 hours.
    
    • Self-Validating Check: The disappearance of the aryl iodide peak in LCMS is rapid for Isomer A. If using Isomer B, expect 6–8 hours reaction time.

References

  • ChemicalBook. (2023). 4-(Bromomethyl)-3-iodobenzonitrile Product Properties and CAS 182287-63-4. Retrieved from

  • BenchChem. (2025).[1][2] Comparative Reactivity Analysis: Benzyl Bromides and Electronic Effects. Retrieved from

  • Google Patents. (2021). SHP2 Phosphatase Inhibitors and Methods of Use (CN112166110A).

  • Santa Cruz Biotechnology. 3-Bromo-4-iodobenzonitrile (Core Scaffold Data). Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for electronic effects in coupling).

Sources

Methodological & Application

Application Note: A Generalizable Protocol for the Synthesis of Spiro-Indene Derivatives via Benzyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Spiro-Indene Scaffolds

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest in medicinal chemistry and drug discovery.[1] Their rigid, three-dimensional structures allow for precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[2] This conformational restriction can lead to enhanced potency, improved selectivity, and favorable physicochemical properties such as increased metabolic stability and solubility.[3][4]

Among these, spiro-indene derivatives are particularly valuable scaffolds found in a range of biologically active molecules.[5] The development of robust and versatile synthetic routes to access these complex structures is therefore a critical endeavor for chemists in the pharmaceutical sector.

This application note presents a detailed, two-step protocol for the synthesis of spiro-indene derivatives. The strategy hinges on the initial C-alkylation of an indene precursor with a substituted benzyl bromide, followed by an acid-mediated intramolecular cyclization to construct the spirocyclic core. This method offers a logical and adaptable pathway to a variety of spiro-indene structures, leveraging readily available starting materials.

Critical Safety Protocol: Handling Benzyl Bromide

Trustworthiness Pillar: Before any experimental work, a thorough understanding of the hazards associated with the reagents is paramount. Benzyl bromide is a highly reactive and hazardous chemical.

WARNING: Benzyl bromide is a lachrymator, corrosive, and toxic.[6] It can cause severe skin burns, eye damage, and respiratory irritation.[6] All manipulations must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a face shield are required.[7][8]

  • Hand Protection: Use chemically resistant gloves (e.g., Viton® or laminate film). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Body Protection: Wear a flame-resistant lab coat and closed-toe shoes. Ensure an emergency shower and eyewash station are immediately accessible.[8]

Handling and Storage:

  • Store benzyl bromide in a tightly closed container in a cool, dry, and well-ventilated area, away from light, heat, and sources of ignition.[8]

  • It is incompatible with strong bases, amines, alcohols, and oxidizing agents.[8]

  • Use only non-sparking tools and take measures to prevent the buildup of electrostatic charge.[7][9]

Spill & Emergency Procedures:

  • In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • For eye contact, rinse cautiously with water for several minutes.[6]

  • In case of a spill, evacuate the area. Contain the spillage using an inert absorbent material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[9]

Reaction Scheme and Mechanism

The synthesis is approached in two distinct stages:

  • Alkylation: Deprotonation of a substituted indene generates a potent nucleophile, which subsequently undergoes an SN2 reaction with the electrophilic benzyl bromide to form a C-benzylated indene intermediate.

  • Spirocyclization: The intermediate is treated with a strong acid (Lewis or Brønsted) to catalyze an intramolecular Friedel-Crafts-type reaction, where the electron-rich aromatic ring of the benzyl group attacks the indene double bond, forming the critical spiro-carbon center.

The mechanism involves the formation of a stabilized benzylic carbocation, which is then attacked by the nucleophilic arene in a key ring-forming step.[10]

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Spirocyclization Indene Substituted Indene IndeneAnion Indene Anion (Nucleophile) Indene->IndeneAnion Deprotonation Base Base (e.g., NaH) Intermediate Alkylated Intermediate IndeneAnion->Intermediate SN2 Attack BenzylBromide Substituted Benzyl Bromide Cation Carbocation Intermediate Intermediate->Cation Protonation/ Activation LewisAcid Lewis Acid (e.g., AlCl3) SpiroIndene Spiro-Indene Product Cation->SpiroIndene Intramolecular Cyclization & Deprotonation

Caption: Figure 1: Proposed Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure using representative starting materials. Researchers should optimize conditions based on the specific reactivity of their chosen substrates.

Part A: Synthesis of the Alkylated Intermediate (e.g., 1-benzyl-1-phenyl-1H-indene)

Materials & Reagents:

  • 1-Phenyl-1H-indene (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 1-phenyl-1H-indene.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (concentration approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should change color, indicating anion formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide dropwise via syringe over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Work-up: Transfer the mixture to a separatory funnel. Add deionized water and diethyl ether. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alkylated intermediate.

  • Characterization: Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Lewis Acid-Mediated Spirocyclization

Materials & Reagents:

  • Alkylated Intermediate from Part A (1.0 eq)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice-cold 1M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkylated intermediate.

  • Solvent Addition: Dissolve the intermediate in anhydrous DCM (concentration approx. 0.1 M).

  • Lewis Acid Addition: Cool the solution to -10 °C (ice/salt bath). Add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the internal temperature does not rise significantly. The solution will typically develop a deep color.

  • Reaction: Stir the mixture at -10 °C to 0 °C for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Cautiously pour the reaction mixture into a beaker of vigorously stirring, ice-cold 1M HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification & Characterization: Purify the crude product via column chromatography or recrystallization to obtain the final spiro-indene derivative. Characterize thoroughly by ¹H NMR, ¹³C NMR, HRMS, and optionally X-ray crystallography to confirm the spirocyclic structure.

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Overall Experimental Workflow Start Start: 1-Phenyl-Indene & Benzyl Bromide StepA Part A: Alkylation 1. Deprotonation (NaH in THF) 2. Add Benzyl Bromide 3. Stir Overnight Start->StepA WorkupA Work-up A 1. Quench (NH4Cl) 2. Extraction (Ether) 3. Dry & Concentrate StepA->WorkupA PurifyA Purification A Flash Column Chromatography WorkupA->PurifyA Intermediate Isolated Intermediate (Alkylated Indene) PurifyA->Intermediate StepB Part B: Spirocyclization 1. Dissolve in DCM 2. Add Lewis Acid (AlCl3) at -10°C 3. Stir 1-3h Intermediate->StepB WorkupB Work-up B 1. Quench (HCl) 2. Extraction (DCM) 3. Dry & Concentrate StepB->WorkupB PurifyB Purification B Column Chromatography or Recrystallization WorkupB->PurifyB FinalProduct Final Product: Spiro-Indene Derivative PurifyB->FinalProduct Characterization Characterization (NMR, MS, etc.) FinalProduct->Characterization

Caption: Figure 2: Overall Experimental Workflow.

Data Summary and Optimization

The efficiency of this synthesis can be influenced by several factors. The following table provides a starting point for optimization.

ParameterPart A (Alkylation) VariationPart B (Spirocyclization) VariationExpected Outcome / Rationale
Base NaH, n-BuLi, LDAN/AStronger, non-nucleophilic bases ensure complete deprotonation of the indene.
Solvent THF, Diethyl Ether, DMFDCM, Dichloroethane (DCE)Aprotic polar solvents are ideal for alkylation; chlorinated solvents are standard for Friedel-Crafts.
Lewis Acid N/AAlCl₃, TiCl₄, SnCl₄, BF₃·OEt₂Stronger Lewis acids may be required for less activated systems but can lead to side products.
Temperature 0 °C to RT-78 °C to 0 °CLow temperatures in Part B are critical to minimize side reactions and potential rearrangement.
Yield 70-90% (Hypothetical)50-80% (Hypothetical)Yields are substrate-dependent; optimization is key.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Part A 1. Incomplete deprotonation.2. Impure/wet solvent or reagents.3. Benzyl bromide degradation.1. Use a stronger base or allow more time for anion formation.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Use freshly distilled or purchased benzyl bromide.
Multiple products in Part A Dialkylation or side reactions.Add benzyl bromide slowly at a low temperature (0 °C) to control reactivity.
No reaction in Part B 1. Lewis acid is not strong enough.2. Aromatic ring on benzyl group is too deactivated.1. Screen stronger Lewis acids (e.g., AlCl₃ instead of BF₃·OEt₂).2. Use benzyl bromides with electron-donating groups to facilitate cyclization.
Charring/Decomposition in Part B Reaction temperature is too high; Lewis acid is too harsh.Maintain strict low-temperature control (-10 °C or lower); try a milder Lewis acid.

Conclusion

This application note provides a comprehensive and adaptable framework for synthesizing spiro-indene derivatives using a two-step alkylation and spirocyclization sequence. By carefully selecting substrates and optimizing reaction conditions, this protocol enables access to a diverse range of complex spirocyclic scaffolds. The inherent modularity of using different substituted indenes and benzyl bromides makes this a powerful tool for generating compound libraries for drug discovery and development programs.[2][11] Adherence to the stringent safety protocols outlined is essential for the successful and safe execution of this synthesis.

References

  • Title: BENZYL BROMIDE HAZARD SUMMARYSource: New Jersey Department of HealthURL: [Link]

  • Title: BENZYL BROMIDE FOR SYNTHESIS MSDSSource: Loba ChemieURL: [Link]

  • Title: Selected Applications of Spirocycles in Medicinal ChemistrySource: ResearchGateURL: [Link]

  • Title: Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and ApplicationsSource: MDPIURL: [Link]

  • Title: synthesis of spiro compounds as medicinal agents; new opportunities for drug design and discovery. part i: a reviewSource: Semantic ScholarURL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemistsSource: ScienceDirectURL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemistsSource: DNDiURL: [Link]

  • Title: Gold and Brønsted Acid Catalyzed Spirocyclization of 2- and 3-Indolyl-Tethered 1,4-Enyne Acetates to Spiro[4,n]alkyl[b]indolesSource: ACS PublicationsURL: [Link]

  • Title: Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-MethyleneoxindolesSource: ACS PublicationsURL: [Link]

  • Title: Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclizationSource: The Journal of Chemical PhysicsURL: [Link]

  • Title: Recent advances in spirocyclization of indole derivativesSource: Royal Society of ChemistryURL: [Link]

  • Title: Selective Formation of Indene through the Reaction of Benzyl Radicals with AcetyleneSource: Wiley Online LibraryURL: [Link]

  • Title: Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement SequenceSource: PMC - PubMed CentralURL: [Link]

  • Title: Synthesis of Substituted Indene Derivatives via Silver-catalyzed Annulative 1:1 Coupling of Secondary Benzyl AlcoholsSource: J-STAGEURL: [Link]

  • Title: Selective Formation of Indene through the Reaction of Benzyl Radicals with AcetyleneSource: PubMedURL: [Link]

  • Title: Benzyl bromide synthesis methodSource: Google PatentsURL
  • Title: Benzyl bromide synthesis by bromination or substitutionSource: Organic Chemistry PortalURL: [Link]

  • Title: Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond InsertionSource: ACS PublicationsURL: [Link]

  • Title: Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type ReactionSource: ACS PublicationsURL: [Link]

  • Title: Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from StatinSource: EMAN RESEARCH PUBLISHINGURL: [Link]

  • Title: Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] AlkaloidsSource: PMC - PubMed CentralURL: [Link]

Sources

Application Note: Strategic N-Alkylation using 3-(Bromomethyl)-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This guide details the protocol for the N-alkylation of amines using 3-(Bromomethyl)-4-iodobenzonitrile . This reagent is a high-value "tri-functional" scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its value lies in its orthogonal reactivity:

  • Benzylic Bromide: Highly reactive electrophile for

    
     coupling (the focus of this guide).
    
  • Aryl Iodide: A premium handle for downstream Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

  • Nitrile: A stable pharmacophore or precursor for amines/amides.

Critical Consideration: Unlike simple benzyl bromides, the ortho-iodine substituent at position 4 exerts a steric influence on the bromomethyl group at position 3. This requires specific solvent/base tuning to ensure complete conversion without promoting side reactions like elimination or hydrolysis.

Mechanistic Insight & Reaction Design

The Reaction Pathway

The alkylation proceeds via a classic


 Nucleophilic Substitution . However, the reaction coordinate is influenced by the electronic and steric environment of the benzene ring.
  • Electronic Effect: The nitrile (-CN) at position 1 is an Electron Withdrawing Group (EWG). This pulls electron density from the ring, making the benzylic carbon slightly more electrophilic (positive), theoretically accelerating the attack.

  • Steric Effect (The "Ortho-Wall"): The Iodine atom at position 4 is large (Van der Waals radius ~1.98 Å). It sits directly adjacent to the reactive methylene center. Bulky nucleophiles (e.g., tert-butyl amines or substituted piperazines) may experience steric repulsion, requiring higher temperatures or polar aprotic solvents to stabilize the transition state.

Visualization: Reaction Mechanism & Steric Challenge

ReactionMechanism Reagent 3-(Bromomethyl)- 4-iodobenzonitrile TS Transition State (Steric Interaction with I) Reagent->TS Electrophilic Activation Amine Nucleophilic Amine (H-NR2) Amine->TS Nucleophilic Attack Product N-Alkylated Product TS->Product Br- Departure Byproduct HBr Salt TS->Byproduct

Figure 1: Mechanistic pathway highlighting the steric influence of the ortho-iodine atom during nucleophilic attack.

Optimization Guidelines

Solvent & Base Selection Matrix

The choice of solvent is critical to overcome the steric hindrance of the iodine atom. Polar aprotic solvents are required to solvate the cation of the base, leaving the amine (or amide anion) "naked" and more reactive.

ParameterRecommendedAlternativeRationale
Solvent DMF or DMAc Acetonitrile (MeCN)DMF (Dipolar Aprotic) maximizes nucleophilicity. MeCN is easier to remove but runs at lower T.
Base

(Anhydrous)

or DIPEA

is standard.

(Cesium effect) is required for weak nucleophiles or bulky amines.
Temp RT to 60°C 0°C to RTStart at RT to prevent exotherms. Heat to 60°C only if conversion stalls due to steric bulk.
Stoichiometry 1.1 : 1 (Amine:Bromide)3 : 1 (Amine:Bromide)Use 1.1 eq for secondary amines. Use excess (3 eq) for primary amines to prevent bis-alkylation.
Critical Control Points
  • Water Exclusion: The nitrile group is susceptible to hydrolysis to the amide under basic aqueous conditions at high heat. Use anhydrous solvents.[1]

  • Lachrymator Warning: Like all benzylic bromides, this reagent is a potent lachrymator. All weighing and transfers must occur in a fume hood.

Experimental Protocols

Protocol A: Alkylation with Secondary Amines (Standard)

Target: Synthesis of tertiary amines (e.g., piperazine or morpholine derivatives).

Reagents:

  • 3-(Bromomethyl)-4-iodobenzonitrile (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Anhydrous), Concentration: 0.2 M

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.0 equiv) and the Secondary Amine (1.1 equiv) in anhydrous DMF.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add 3-(Bromomethyl)-4-iodobenzonitrile (1.0 equiv) portion-wise over 5 minutes. Note: Cooling prevents rapid exotherms which can degrade the benzylic bromide.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • QC Check: Monitor by LCMS or TLC (Hexane/EtOAc). Look for the disappearance of the bromide (UV active).

  • Workup: Dilute the reaction mixture with EtOAc and wash with water (

    
    ) to remove DMF. Wash the organic layer with Brine (
    
    
    
    ).
  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, typically 0-50% EtOAc in Hexanes).

Protocol B: Selective Mono-Alkylation of Primary Amines

Target: Synthesis of secondary amines without over-alkylation to the tertiary amine.

Strategic Adjustment: To prevent the product (a secondary amine) from reacting again with the bromide, we use a "High-Dilution + Excess Amine" strategy.

Step-by-Step Procedure:

  • Setup: Dissolve the Primary Amine (3.0 – 5.0 equiv) in anhydrous MeCN (0.1 M). Add DIPEA (1.5 equiv relative to bromide).

  • Addition: Dissolve 3-(Bromomethyl)-4-iodobenzonitrile (1.0 equiv) in a separate volume of MeCN. Add this solution dropwise to the amine solution over 30–60 minutes using a syringe pump or addition funnel.

    • Why: This ensures the concentration of the alkylating agent is always low relative to the amine, statistically favoring mono-alkylation.

  • Workup: Concentrate the mixture to remove MeCN. Redissolve in DCM, wash with sat.

    
    .
    
  • Purification: The excess primary amine will likely be much more polar or volatile. Separation is achieved via column chromatography.[1][2][3]

Workflow Visualization

ExperimentalWorkflow Start Start: Reagent Prep (Anhydrous DMF) Cooling Cool to 0°C (Control Exotherm) Start->Cooling Addition Add Bromide (Portion-wise) Cooling->Addition Monitor Monitor (LCMS/TLC) Is SM consumed? Addition->Monitor Heat Heat to 50°C (If steric stall) Monitor->Heat No (Stalled) Workup Extraction (EtOAc / H2O) Monitor->Workup Yes Heat->Monitor Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the alkylation process, including decision nodes for reaction monitoring.

Troubleshooting & Case Studies

Case Study 1: The "Sluggish" Reaction
  • Observation: Reaction with a sterically hindered amine (e.g., 2,6-dimethylpiperazine) stalls at 50% conversion after 24h at RT.

  • Root Cause: The ortho-iodine atom blocks the trajectory of the bulky amine.

  • Solution: Switch solvent to DMAc (Dimethylacetamide) and increase temperature to

    
    . Add catalytic Sodium Iodide (NaI, 0.1 equiv) to generate the in situ benzylic iodide (Finkelstein reaction), which is a better leaving group than bromide.
    
Case Study 2: Bis-Alkylation
  • Observation: When reacting with Methylamine, significant amounts of the tertiary amine (bis-product) are observed.

  • Root Cause: The product is more nucleophilic than the starting material.

  • Solution: Switch to Protocol B . Use the amine as the solvent if cheap/volatile, or use a 5-fold excess. Alternatively, use a "protective group" strategy: alkylate with a sulfonamide (e.g., Nosyl-amide) and deprotect later.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for mechanism and nucleophile/electrophile interactions).
  • Bhattacharyya, S., et al. (2014).[3][4] "Selective N-alkylation of primary amines with R-NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[3] RSC Advances, 4, 18229-18233.[4]

  • Roice, M., et al. (2008). "Solid Phase Synthesis of Benzimidazoles." Journal of Combinatorial Chemistry. (Demonstrates use of benzylic halides in library synthesis).
  • Pfizer Inc. (2006). "Preparation of benzoxaboroles as anti-inflammatory agents." World Intellectual Property Organization Patent WO2006106326. (Example of benzylic halogenation and subsequent substitution on similar benzonitrile scaffolds).

  • PubChem. (2025).[5] "3-Bromo-4-iodobenzonitrile Compound Summary." (For physical property verification).

Sources

Application Note: Orthogonal Functionalization of Bromo-Iodo Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bromo-iodo benzonitrile scaffold represents a "privileged structure" in modern medicinal chemistry (e.g., HIV NNRTIs like Rilpivirine). Its value lies in the presence of three distinct reactive handles—Iodine, Bromine, and Nitrile—that allow for orthogonal functionalization. This guide details the sequential manipulation of these handles. By exploiting the kinetic differences in oxidative addition rates (


 Ar-I 

Ar-Br), researchers can selectively functionalize the C-I bond under mild conditions, followed by C-Br activation under forcing conditions, leaving the nitrile intact for late-stage diversification.

Mechanistic Foundation: The Kinetic Hierarchy

Success in orthogonal coupling relies on the bond dissociation energy (BDE) differentials between the carbon-halogen bonds.

Bond TypeApprox.[1][2][3][4] BDE (kcal/mol)Relative Reactivity (Pd

)
C(sp

)–I
~65High (Fast Oxidative Addition)
C(sp

)–Br
~81Medium (Requires Heat/Active Ligands)
C(sp

)–CN
~120+Inert (to standard Pd

/Pd

cycles)

The "Soft-Hard" Strategy:

  • Step 1 (C-I): Use a "soft" catalyst system (e.g., Pd(PPh

    
    )
    
    
    
    ) at ambient temperature. The activation barrier for Ar-I is surpassed, but Ar-Br remains kinetically trapped.
  • Step 2 (C-Br): Use a "hard," electron-rich catalyst system (e.g., SPhos-Pd-G2) at elevated temperature to overcome the higher activation barrier of the C-Br bond.

Workflow Visualization

The following diagram illustrates the decision matrix for sequential functionalization.

OrthogonalStrategy Start 4-Bromo-2-iodo benzonitrile Step1 Step 1: C-I Coupling (Suzuki/Sonogashira) Start->Step1 Pd(PPh3)4, RT Selective OA at I Turbo Alt: Turbo Grignard (-78°C) Start->Turbo iPrMgCl·LiCl Intermed Intermediate: 2-Aryl-4-bromobenzonitrile Step1->Intermed Step2 Step 2: C-Br Coupling (High Temp/Active Ligand) Intermed->Step2 SPhos-Pd, 90°C OA at Br Final Final Scaffold: Diaryl Benzonitrile Step2->Final Turbo->Intermed Electrophile quench

Figure 1: Sequential logic flow for the chemoselective functionalization of bromo-iodo arenes.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling at C-I

Objective: Functionalize the iodine position without disturbing the bromine or nitrile.

  • Substrate: 4-Bromo-2-iodobenzonitrile (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    
    ] (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the benzonitrile substrate, boronic acid, and Pd(PPh

    
    )
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed DME and 2M Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Stir at Room Temperature (20–25°C) .

    • Critical Control Point: Do not heat. If reaction is sluggish after 4 hours, warm gently to 40°C. Exceeding 50°C risks activating the bromide.

  • Monitoring: Monitor by TLC or LCMS. Look for the consumption of the starting material. The product should retain the specific mass spectral isotope pattern of Bromine (1:1 ratio of M and M+2 peaks).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography.
    
Protocol B: Subsequent Coupling at C-Br

Objective: Activate the remaining bromide using a highly active catalytic system.

  • Substrate: Product from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) OR SPhos-Pd-G2 (pre-catalyst).
    
    • Why SPhos? This bulky, electron-rich Buchwald ligand facilitates oxidative addition into the stronger C-Br bond and prevents catalyst deactivation by the nitrile.

  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a vial. Purge with Argon.

  • Reaction: Heat to 80–100°C for 4–12 hours.

  • Monitoring: LCMS should show the disappearance of the bromine isotope pattern and formation of the final diaryl product.

  • Workup: Standard aqueous workup and purification.

Advanced "Plan B": The Knochel Turbo Grignard

If Pd-catalysis fails (e.g., due to steric crowding or chelation), use Magnesium-Halogen Exchange. This method is highly selective for Iodine over Bromine at low temperatures.

Reaction:



Protocol:

  • Dissolve 4-bromo-2-iodobenzonitrile in dry THF under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add

    
    -PrMgCl[5][6]·LiCl (Turbo Grignard)  (1.1 equiv) dropwise.
    
  • Stir for 30 minutes at -78°C.

  • Add electrophile (e.g., aldehyde, ketone, or I

    
     for trans-halogenation).
    
  • Warm slowly to RT.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Scrambling (Mixture of products in Step 1) Temperature too highStrictly maintain RT. Switch to a less active catalyst (e.g., PdCl

(PPh

)

).
No Reaction at C-Br (Step 2) Catalyst deactivation by CNSwitch to Buchwald precatalysts (XPhos-Pd-G3) to ensure rapid oxidative addition.
Nitrile Hydrolysis Basic aqueous conditionsSwitch to anhydrous bases (Cs

CO

) in Dioxane or Toluene.
Protodeboronation Unstable boronic acidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates salts.

References

  • Mechanistic Basis of Oxidative Addition

    • Trends in the reactivity of alkyl and aryl (pseudo)halides toward oxidative addition.[1][7] Chemistry LibreTexts. Link

  • Suzuki Coupling Selectivity

    • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds. BenchChem. Link

  • Magnesium-Halogen Exchange (Turbo Grignard)

    • Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Ziegler, D. S., et al. (2019). Chemistry – A European Journal.[8] Link

  • Application in Drug Synthesis (Rilpivirine)

    • The development of an effective synthetic route of rilpivirine. Zhang, T., et al. (2021).[9] Chemistry Central Journal. Link

  • Polyhalogenated Arene Reviews

    • Site-Selective Cross-Coupling of Polyhalogenated Arenes.[8][10][11]Chemical Reviews (2022). Link

Sources

Troubleshooting & Optimization

Improving yield in alkylation reactions with 3-(Bromomethyl)-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Bromomethyl)-4-iodobenzonitrile

A Guide to Improving Yield in Alkylation Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-(Bromomethyl)-4-iodobenzonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your alkylation reactions effectively. This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols designed to address the common challenges encountered when using this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: My alkylation reaction with 3-(Bromomethyl)-4-iodobenzonitrile is showing low conversion. What are the primary factors I should investigate?

Low conversion is typically rooted in one of three areas: insufficient nucleophilicity of your substrate, suboptimal reaction conditions (base, solvent, temperature), or the inherent reactivity of the alkylating agent itself.

  • Nucleophile Reactivity: The electron-withdrawing nature of substituents on your nucleophile can significantly decrease its reactivity. For example, alkylating an electron-deficient amine like 2-nitroaniline is inherently more challenging than alkylating a simple aniline and requires more forcing conditions.[1]

  • Base and Solvent System: The choice of base must be appropriate for the pKa of your nucleophile. A weak base may not generate a sufficient concentration of the active nucleophile.[1] The solvent plays a crucial role; polar aprotic solvents like DMF, acetonitrile, or acetone are generally preferred because they solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[1]

  • Reaction Temperature: Many alkylations with benzylic bromides require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gentle increase to 50-80°C can often dramatically improve conversion.[1][2]

Q2: I'm observing multiple spots on my TLC plate, suggesting side products. What are the most common byproducts and how can I minimize them?

The most common side products in these reactions are from over-alkylation or competing reaction pathways.

  • Di-alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diol), the mono-alkylated product can react again with another equivalent of 3-(Bromomethyl)-4-iodobenzonitrile.[1][3] To minimize this, you can either use an excess of the nucleophile (typically 1.5 to 2 equivalents) or employ a slow-addition strategy where the alkylating agent is added dropwise over several hours to keep its instantaneous concentration low.[3]

  • O- vs. N-Alkylation: For ambident nucleophiles (e.g., amides, pyrimidinones), the reaction can occur at different atoms. The selectivity is often influenced by the reaction conditions. O-alkylation is often favored under conditions that promote dissociation (polar, protic solvents), while N-alkylation is often favored in non-polar solvents with stronger, less-coordinating counter-ions. Direct alkylation of compounds like 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products.[4]

  • Elimination/Degradation: While less common for benzylic halides, using an excessively strong base or very high temperatures can lead to degradation of the starting material or product.

Q3: My yield is stuck at 50-60% even with good conversion. Where is my product going?

If your reaction appears clean by TLC but the isolated yield is poor, the issue often lies with the workup or purification. The phosphite ester intermediates formed during the conversion of benzyl alcohol to benzyl bromide using PBr₃ can be lost during aqueous workup if the substitution is not complete.[5] While you are starting with the bromide, analogous losses can occur if the product has unexpected solubility properties or is sensitive to the workup conditions (e.g., hydrolysis under acidic or basic quench). Consider a thorough analysis of your aqueous layers or any filtration solids to perform a mass balance and locate the missing material.

Q4: Is there a simple additive that can accelerate my reaction without increasing the temperature significantly?

Yes. A highly effective and field-proven technique is to use a catalytic amount of an iodide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). This leverages the Finkelstein reaction mechanism. The iodide ion is a potent nucleophile that displaces the bromide on your starting material to form the more reactive 3-(iodomethyl)-4-iodobenzonitrile in situ. Since iodide is also an excellent leaving group, it is then readily displaced by your primary nucleophile, regenerating the iodide catalyst.[6] This catalytic cycle can dramatically increase reaction rates, often allowing for lower temperatures and shorter reaction times.

In-Depth Troubleshooting & Optimization Protocols

This section provides detailed solutions to persistent problems.

Problem 1: Consistently Low Yield (<50%) and Sluggish Reaction Rate

Low reactivity is a frequent hurdle. The workflow below provides a systematic approach to identifying and overcoming the kinetic barriers in your system.

start Start: Low Yield (<50%) tlc_check Analyze TLC/LC-MS. Is significant starting material (SM) present? start->tlc_check sm_present YES: Incomplete Conversion tlc_check->sm_present Yes sm_absent NO: SM Consumed, but Low Product Formation tlc_check->sm_absent No catalyst Strategy 1: Add Catalytic Iodide (0.1 eq. NaI or TBAI) sm_present->catalyst side_products Major side products observed? sm_absent->side_products conditions Strategy 2: Optimize Conditions catalyst->conditions If insufficient... base Increase Base Strength/Equivalents (e.g., K₂CO₃ -> Cs₂CO₃ or NaH) conditions->base solvent Switch to Higher Boiling Polar Aprotic Solvent (e.g., Acetonitrile -> DMF) base->solvent temp Increase Temperature Incrementally (e.g., RT -> 50°C -> 80°C) solvent->temp yes_side YES: See Problem 2 Guide (Controlling Selectivity) side_products->yes_side Yes no_side NO: Suspect Degradation or Workup Issues side_products->no_side No workup Investigate Workup: - Check pH sensitivity - Analyze aqueous layers - Avoid harsh conditions no_side->workup

Caption: Troubleshooting workflow for low-yield alkylation reactions.

This protocol describes the use of a catalytic amount of sodium iodide to accelerate the alkylation of a generic amine nucleophile.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Additive: Add sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) (0.1 eq).

  • Solvent: Add a polar aprotic solvent (e.g., acetonitrile or DMF) to a concentration of approximately 0.1-0.5 M.

  • Reagent Addition: Add 3-(Bromomethyl)-4-iodobenzonitrile (1.05-1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 50-60°C) and monitor its progress by TLC or LC-MS against a control reaction run without the iodide catalyst.

  • Workup: Upon completion, cool the reaction to room temperature, filter off inorganic salts, and concentrate the solvent under reduced pressure. Proceed with standard aqueous workup and purification.

The iodide acts as a nucleophilic catalyst, converting the less reactive benzyl bromide into a more reactive benzyl iodide in situ. This accelerates the rate-limiting step of the reaction.

Finkelstein_Catalysis R_Br Ar-CH₂-Br (Less Reactive) R_I Ar-CH₂-I (More Reactive) R_Br->R_I Fast Nu_H Nucleophile (R'-NH₂) Br_minus Br⁻ R_Br->Br_minus Product Product (Ar-CH₂-NH-R') R_I->Product Very Fast R_I->Product Nu_H->R_I k₂ (k₂ >> k₁) I_minus I⁻ (Catalyst) Product->I_minus Regenerates Catalyst Product->I_minus I_minus->R_Br k₁

Caption: Catalytic cycle for iodide-mediated alkylation (Finkelstein reaction).

Problem 2: Poor Selectivity and Formation of Di-Alkylated Byproducts

Controlling selectivity is crucial for maximizing the yield of your desired mono-alkylated product. This is especially relevant for primary amines, diols, and other substrates with multiple nucleophilic sites.

StrategyPrincipleRecommended ParametersPotential Drawbacks
Stoichiometry Control Use an excess of the nucleophile to increase the statistical probability of the alkylating agent reacting with the starting material instead of the product.[3]Nucleophile : Alkylating Agent1.5:1 to 3:1Requires removal of excess nucleophile during purification.
Slow Addition Maintain a low instantaneous concentration of the alkylating agent to disfavor the second alkylation step, which requires the product to be present.[3]Add alkylating agent dropwise via syringe pump over 2-6 hours.Can significantly increase total reaction time.
Lower Temperature Reduce the reaction rate. The activation energy for the second alkylation may be higher, providing a kinetic window for mono-alkylation.Run at the lowest temperature that allows for a reasonable rate of the first alkylation.May lead to incomplete conversion if the temperature is too low.
Phase-Transfer Catalysis For reactions in biphasic systems, the catalyst can control the availability of the nucleophile in the organic phase, sometimes improving selectivity.[7][8]5-10 mol% TBAI or TBAB with a base like K₂CO₃ in a Toluene/H₂O system.Catalyst may need to be removed during purification.

This protocol is designed to minimize the formation of the di-alkylated byproduct when reacting a primary amine.

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and reflux condenser, dissolve the primary amine (1.5 eq) and base (e.g., K₂CO₃, 2.0 eq) in DMF.

  • Reagent Solution: In a separate flask, dissolve 3-(Bromomethyl)-4-iodobenzonitrile (1.0 eq) in a small amount of DMF.

  • Slow Addition: Draw the alkylating agent solution into a syringe and place it on a syringe pump. Heat the amine solution to the desired temperature (e.g., 60°C).

  • Addition: Add the 3-(Bromomethyl)-4-iodobenzonitrile solution dropwise to the heated amine solution over a period of 4 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours, or until TLC/LC-MS indicates consumption of the starting bromide.

  • Workup: Cool the reaction, filter the solids, and proceed with a standard aqueous workup and chromatographic purification.

By implementing these informed strategies, you can systematically troubleshoot your experiments, leading to higher yields, improved purity, and more reliable results in your research and development endeavors.

References

  • Clayden, J., et al. (2014). Catalytic iodine in synthesis of phosphonium salts. Chemistry Stack Exchange. Available at: [Link]

  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. Available at: [Link]

  • Genu, A., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Maj, A. M., et al. (2018). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/chemistry Community. (2016). Anyone who has experience with PBr3 - reasons for low yield?. Reddit. Available at: [Link]

  • Brain Vision. (2023). [Chemistry] Benzyl bromide reacts rapidly with sodium iodide in acetone to yield a white precipitate. YouTube. Available at: [Link]

  • Côté, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]

  • Côté, A., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Publications. Available at: [Link]

  • Homework.Study.com. (n.d.). Benzyl bromide is a primary alkyl halide that reacts rapidly with sodium iodide in acetone, but it also reacts. Available at: [Link]

  • da Rosa, G., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-(Bromomethyl)-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 3-(Bromomethyl)-4-iodobenzonitrile via recrystallization. This document moves beyond a simple protocol, offering in-depth troubleshooting, theoretical grounding, and a systematic approach to solvent selection to ensure the highest purity and yield.

Compound Characterization & Safety Precautions

Compound: 3-(Bromomethyl)-4-iodobenzonitrile Molecular Formula: C₈H₅BrIN[1] Molecular Weight: 321.94 g/mol [1]

Critical Safety Warning: 3-(Bromomethyl)-4-iodobenzonitrile is a benzylic bromide. Benzylic halides are potent lachrymators (tear-inducing agents) and alkylating agents. They should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: What is the best starting solvent to test for recrystallizing 3-(Bromomethyl)-4-iodobenzonitrile? A: Based on the structure (an aromatic ring with halogen and bromomethyl substituents), the compound is expected to have moderate to low polarity. Excellent starting points are single-solvent systems like Toluene or Ethanol , or a two-solvent system such as Ethyl Acetate/Heptane or Dichloromethane/Hexane . The related isomer, 4-(Bromomethyl)-3-iodobenzonitrile, is purified via column chromatography with n-hexane/dichloromethane, indicating good solubility in chlorinated solvents and poor solubility in alkanes, which is an ideal combination for a two-solvent recrystallization.[2]

Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To fix this, add more of the "good" solvent (the one it is more soluble in) to decrease the saturation point, ensuring the compound fully dissolves at the solvent's boiling point. If using a single solvent, you may need to switch to one with a lower boiling point.

Q3: I've cooled the solution, but no crystals have formed. What should I do? A: This indicates the solution is not sufficiently supersaturated. Try the following methods in order:

  • Scratch the inner surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can initiate crystal nucleation.[3]

  • Add a seed crystal. If you have a small amount of the pure solid, add a tiny speck to the solution to provide a template for crystal growth.[3][4]

  • Reduce the solvent volume. Gently heat the solution to boil off a small amount of solvent, then allow it to cool again.

  • Cool to a lower temperature. If at room temperature, place the flask in an ice-water bath.

Q4: My final yield is very low. What are the common causes? A: Low yield is typically caused by one of the following:

  • Using too much solvent: The most common error. This keeps too much of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: The compound crystallized in the funnel during a hot gravity filtration step.

  • Incomplete cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble. Always wash with a minimal amount of ice-cold recrystallization solvent.[5]

In-Depth Guide to Solvent Selection

The ideal recrystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[5] Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

Systematic Solvent Screening Protocol (Microscale)
  • Place ~10-20 mg of your crude 3-(Bromomethyl)-4-iodobenzonitrile into a small test tube.

  • Add the test solvent dropwise at room temperature. Swirl after each drop. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be the "good" solvent in a two-solvent system.

  • If the compound is insoluble at room temperature, heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe: An ideal solvent will show a significant formation of crystalline solid upon cooling.

Recommended Solvent Systems to Screen

The following table provides a logical starting point for solvent selection based on the compound's structure.

Solvent TypeSingle Solvent CandidatesTwo-Solvent System Candidates ("Good"/"Bad")Rationale & Causality
Alcohols Ethanol, IsopropanolMethanol / WaterThe polar hydroxyl group may provide the necessary solubility differential between hot and cold conditions.
Aromatic TolueneToluene / Heptane"Like dissolves like." The aromatic nature of toluene will effectively dissolve the compound, while the addition of an alkane anti-solvent will induce crystallization.
Esters/Alkanes N/AEthyl Acetate / Heptane (or Hexane)A classic combination. Ethyl acetate effectively dissolves many organic compounds, while heptane is a poor solvent, making it an excellent anti-solvent.
Chlorinated/Alkanes N/ADichloromethane (DCM) / HexaneAs suggested by chromatography of a related isomer, the compound is likely soluble in DCM and insoluble in hexane.[2] Caution: DCM has a low boiling point (40°C), which can be advantageous but requires careful handling.
Nitriles AcetonitrileAcetonitrile / WaterAcetonitrile is a polar aprotic solvent that can be effective for compounds containing a nitrile group.
Visualization of Experimental Workflows
Solvent Selection Workflow

The following diagram outlines the logical process for determining a suitable recrystallization solvent system.

SolventSelection start Start: Crude Solid test_single Test Single Solvent (e.g., Toluene, Ethanol) start->test_single dissolves_cold Dissolves in Cold Solvent? test_single->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No bad_single FAIL: Try a different single solvent dissolves_cold->bad_single Yes good_single SUCCESS: Use as Single Solvent insoluble_hot->good_single No insoluble_hot->bad_single Yes setup_two_solvent Select Two-Solvent System (Miscible Pair) bad_single->setup_two_solvent good_solvent Solvent A: Compound is Soluble setup_two_solvent->good_solvent bad_solvent Solvent B: Compound is Insoluble setup_two_solvent->bad_solvent

Caption: Systematic workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

Troubleshooting start Solution Cooled, No Crystals Formed scratch Scratch Flask? start->scratch seed Add Seed Crystal? scratch->seed No Effect success SUCCESS: Crystals Form scratch->success Yes, Crystals Form concentrate Reduce Solvent Volume? seed->concentrate No Effect seed->success Yes, Crystals Form concentrate->success Yes, Crystals Form oiling_out Problem: Oiling Out add_solvent Add More 'Good' Solvent & Re-heat oiling_out->add_solvent change_solvent Use Lower Boiling Point Solvent add_solvent->change_solvent Still Oils Out

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of Iodobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) fragmentation patterns of iodobenzonitrile derivatives, specifically focusing on the differentiation of positional isomers (ortho-, meta-, para-) and the comparative performance of ionization techniques (EI vs. ESI).

A Publish Comparison Guide for Structural Elucidation

Executive Summary

Iodobenzonitriles (


) are critical synthons in the cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) used to construct pharmaceutical scaffolds. Their analysis is complicated by the existence of three positional isomers—2-iodobenzonitrile (ortho), 3-iodobenzonitrile (meta), and 4-iodobenzonitrile (para)—which exhibit identical molecular weights (

Da) but distinct reactivities.

This guide compares the fragmentation mechanics of these derivatives under Electron Impact (EI) ionization versus soft ionization techniques (ESI/APCI), providing a definitive workflow for their identification.

Core Fragmentation Mechanics (The "Product" Analysis)

The fragmentation of iodobenzonitriles is governed by the weakness of the Carbon-Iodine (


) bond relative to the aromatic ring stability. Under standard EI conditions (70 eV), the molecule undergoes a predictable decay cascade.
Primary Pathway: Homolytic C-I Cleavage

The dominant feature in the mass spectrum of any iodobenzonitrile is the cleavage of the iodine atom.

  • Mechanism: The molecular ion (

    
    , m/z 229) possesses high internal energy. The 
    
    
    
    bond energy (~65 kcal/mol) is significantly lower than the
    
    
    bond (~120 kcal/mol) or
    
    
    bonds.
  • Observation: A rapid loss of the iodine radical (

    
    , 127 Da) yields the cyanophenyl cation  (
    
    
    
    , m/z 102).
  • Diagnostic Value: The peak at m/z 102 is typically the base peak (100% relative abundance) or a major fragment, confirming the presence of the iodobenzonitrile core.

Secondary Pathway: Nitrile Elimination

Following the loss of iodine, the cyanophenyl cation (m/z 102) possesses sufficient residual energy to expel the cyano group.

  • Mechanism: Elimination of a neutral hydrogen cyanide (HCN, 27 Da) or the cyano radical (

    
    , 26 Da).
    
  • Observation: Formation of the benzyne-like cation (

    
    , m/z 75) or phenyl cation (
    
    
    
    , m/z 77) depending on hydrogen rearrangement.
  • Diagnostic Value: The transition

    
     confirms the presence of the nitrile group attached to the aromatic ring.
    
Pathway Visualization

The following diagram illustrates the stepwise fragmentation logic.

FragmentationPathway M Molecular Ion (M+•) m/z 229 Cyanophenyl Cyanophenyl Cation [C6H4CN]+ m/z 102 M->Cyanophenyl Dominant Pathway (Weak C-I Bond) I_Radical Loss of I• (-127 Da) Benzyne Benzyne Cation [C6H3]+ m/z 75 Cyanophenyl->Benzyne Secondary Decay HCN_Loss Loss of HCN (-27 Da) RingFrag Ring Disintegration [C4H3]+ m/z 51 Benzyne->RingFrag Ring Opening

Figure 1: Primary fragmentation pathway of iodobenzonitrile derivatives under 70 eV Electron Impact (EI) ionization.

Comparative Analysis: Isomer Differentiation

Distinguishing ortho, meta, and para isomers solely by low-resolution MS is challenging due to the dominance of the iodine loss. However, subtle "Ortho Effects" and chromatographic behavior provide the necessary resolution.

The "Ortho Effect" (2-Iodobenzonitrile)

In the ortho isomer, the iodine atom and the cyano group are vicinal (adjacent).

  • Steric Relief: The loss of the bulky iodine atom is kinetically faster in the ortho isomer due to the relief of steric strain between the large Iodine and the linear Cyano group.

  • Spectral Signature: While all isomers show m/z 102, the ortho isomer often exhibits a higher ratio of m/z 102 : m/z 229 compared to meta or para, as the molecular ion is less stable.

  • Rearrangement: In some high-pressure conditions (CI), ortho isomers may form cyclic halonium-like intermediates, though this is less common with the linear nitrile group than with nitro or carboxyl groups.

Quantitative Comparison Table
Feature2-Iodobenzonitrile (Ortho) 3-/4-Iodobenzonitrile (Meta/Para) Alternative: Bromobenzonitrile
Molecular Ion (

)
Weak Intensity (Unstable)Moderate IntensityStronger (Doublet 1:1 for

)
Base Peak m/z 102 (

)
m/z 102 (

)
m/z 102 (

)
Fragment m/z 75 High AbundanceModerate AbundanceModerate Abundance
Isotopic Pattern Monoisotopic (

is 100%)
MonoisotopicCharacteristic 1:1 M / M+2
Differentiation Strategy Retention Time (GC) Retention Time (GC) Isotopic Pattern

Critical Insight: MS fragmentation confirms the class (iodobenzonitrile), but Chromatography (GC/LC) confirms the isomer. The ortho isomer typically elutes first on non-polar GC columns due to internal shielding of the dipole, reducing interaction with the stationary phase [1].

Technique Comparison: EI vs. ESI

Selecting the correct ionization source is vital for the intended data output.

Electron Impact (EI) - The Gold Standard for Structure
  • Pros: Hard ionization (70 eV) ensures fragmentation. The presence of m/z 102 and m/z 75 provides a structural fingerprint.

  • Cons: Molecular ion (m/z 229) may be weak or absent if the source temperature is too high.

  • Verdict: Preferred for identification of raw materials and intermediates.

Electrospray Ionization (ESI) - The Alternative for Purity
  • Pros: Soft ionization.[1] Often yields

    
     (m/z 230) or 
    
    
    
    (m/z 252).
  • Cons: Iodobenzonitriles are poorly basic. They ionize poorly in ESI(+) without acidic modifiers. They do not fragment significantly, providing only molecular weight info.

  • Verdict: Preferred for purity checks in LC-MS workflows (e.g., monitoring reaction conversion).

Experimental Protocol: GC-MS Identification Workflow

This protocol is a self-validating system designed to ensure reproducible identification of iodobenzonitrile isomers.

Reagents:

  • Analyte Standard (1 mg/mL in Dichloromethane).

  • Internal Standard (e.g., Naphthalene-d8) for retention time locking.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 1 mg/mL stock to 10 µg/mL in DCM. High concentrations cause detector saturation and spectral skewing.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temperature Program: 50°C (hold 1 min)

      
       20°C/min 
      
      
      
      300°C (hold 3 min).
  • MS Parameters:

    • Source Temp: 230°C (Prevent thermal degradation).

    • Scan Range: m/z 40–300.

    • Solvent Delay: 3.0 min.

  • Data Validation (The "Trust" Check):

    • Check 1: Verify M+ peak at m/z 229.[2]

    • Check 2: Verify Base Peak at m/z 102.

    • Check 3: Verify absence of M+2 peak (rules out Bromo/Chloro contaminants).

ExperimentalWorkflow Start Start: Sample Dissolution (DCM, 10 µg/mL) GC_Sep Gas Chromatography (DB-5ms Column) Separates Isomers Start->GC_Sep Ionization EI Source (70 eV) Generates Fragments GC_Sep->Ionization Detection Mass Analyzer Scan m/z 40-300 Ionization->Detection Validation Data Validation Check m/z 229 & 102 Detection->Validation

Figure 2: Validated GC-MS workflow for iodobenzonitrile analysis.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzonitrile and Halogenated Derivatives. National Institute of Standards and Technology.[3][4][5][6] [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparison Guide: IR Spectrum Analysis of Nitrile vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Narrative

In drug development and organic synthesis, the conversion of Benzyl Bromide to Benzyl Nitrile (Phenylacetonitrile) is a fundamental nucleophilic substitution (


) reaction.[1] While HPLC and NMR provide quantitative purity data, FT-IR spectroscopy  offers the most immediate, qualitative "Go/No-Go" decision metric during reaction monitoring.

The distinction relies on a binary spectral event: the disappearance of the C-Br fingerprint and the emergence of the diagnostic C≡N stretching vibration .[1] This guide moves beyond basic peak assignment to provide a mechanistic understanding of these shifts, enabling researchers to validate reaction completion with high confidence.

Spectral Characterization: The Comparative Matrix

The following table isolates the critical vibrational modes required to distinguish the starting material from the product.

Table 1: Characteristic IR Peaks (Benzyl Bromide vs. Benzyl Nitrile)
Vibrational ModeBenzyl Bromide (Reactant)Benzyl Nitrile (Product)Diagnostic Value
C≡N Stretch Absent 2240–2260 cm⁻¹ High (Primary Indicator) .[1] Sharp, medium-to-strong intensity.[1][2][3] Located in a "silent" region of the spectrum.[1]
C-Br Stretch 500–690 cm⁻¹ Absent Medium .[1] Often obscured in the fingerprint region; requires reference overlay for confirmation.[1]
Aromatic C-H Stretch 3000–3100 cm⁻¹3000–3100 cm⁻¹Low.[1] Present in both; indicates the phenyl ring remains intact.[1]
Aliphatic C-H Stretch 2900–3000 cm⁻¹2900–3000 cm⁻¹Low.[1] The methylene (-CH₂-) group persists, though subtle shifts in intensity may occur.[1][4]
Aromatic Ring Breathing ~1450, 1500, 1600 cm⁻¹~1450, 1495, 1603 cm⁻¹Low.[1] Diagnostic of the benzene ring; shifts are negligible.[1]
Mono-substitution Pattern ~690 & 730–770 cm⁻¹~690 & 730–770 cm⁻¹Medium.[1] Confirms the substitution pattern on the ring has not changed (no side reactions on the ring).

Analyst Note: The "Silent Region" (1800–2800 cm⁻¹) is your primary workspace.[1] Benzyl bromide is transparent here.[1] The appearance of any peak around 2250 cm⁻¹ is definitive proof of cyanation.[1]

Mechanistic Insight: Causality of Spectral Shifts

To interpret the data correctly, one must understand the physics driving the spectral changes.[1]

The Nitrile "Dipole Driver"

The C≡N bond is a triple bond with a high force constant (


), pushing the absorption frequency to ~2250 cm⁻¹ according to Hooke's Law:


where

is the reduced mass.[1] Furthermore, the large dipole moment change (

) during the stretching vibration results in a sharp, intense peak, unlike the weaker C-C triple bonds seen in alkynes.[1]
The Halogen Effect

In Benzyl Bromide, the C-Br bond involves a heavy atom (Bromine), which increases the reduced mass (


) and lowers the frequency to the 500–700 cm⁻¹ range.[1] This region is often cluttered with aromatic ring bending modes, making the disappearance of C-Br harder to track than the appearance of C≡N.[1]
Electronic Insulation

Crucially, in Benzyl Nitrile (Ph-CH₂-CN), the methylene spacer (-CH₂-) insulates the nitrile group from the aromatic ring's conjugation.[1]

  • Benzonitrile (Ph-CN): Conjugation lowers the frequency to ~2220–2230 cm⁻¹.[1]

  • Benzyl Nitrile (Ph-CH₂-CN): Lacks direct conjugation; frequency remains higher, typical of aliphatic nitriles (~2250 cm⁻¹).[1]

Experimental Protocol: Self-Validating Reaction Monitoring

Objective: Monitor the conversion of Benzyl Bromide to Benzyl Nitrile using FT-IR.

Reagents & Equipment[1][5][6]
  • Reaction Matrix: Benzyl bromide + NaCN in DMF or DMSO.[1]

  • Workup Solvents: Ethyl Acetate (EtOAc), Water, Brine.

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .[1]
  • IR Spectrometer: ATR-FTIR (Attenuated Total Reflectance) preferred for speed.[1]

Step-by-Step Workflow
  • Baseline Acquisition (

    
    ): 
    
    • Take a spectrum of pure Benzyl Bromide.[1]

    • Take a spectrum of the pure reaction solvent (DMF/DMSO).[1] Critical: These solvents have strong peaks that can mask regions of interest.

  • Sampling (

    
    ): 
    
    • Extract a 50 µL aliquot from the reaction vessel.

    • Quench: Dispense into a mini-vial containing 0.5 mL Water and 0.5 mL EtOAc. Shake vigorously.

    • Why? This partitions the organic product into the EtOAc layer and removes the polar solvent (DMF/DMSO) and unreacted cyanide salts, which interfere with the IR spectrum.[1]

  • Preparation:

    • Pipette the top organic layer (EtOAc).[1]

    • Pass through a small plug of

      
       to remove water (Water O-H stretch at 3400 cm⁻¹ broadens spectra and obscures details).[1]
      
    • Spot onto the ATR crystal.[1] Allow EtOAc to evaporate (monitor the disappearance of EtOAc carbonyl peak at ~1740 cm⁻¹).[1]

  • Measurement & Validation:

    • Scan the residue.[1]

    • Pass Criteria: Distinct peak at ~2250 cm⁻¹.

    • Completion Criteria: Disappearance of C-Br bands (compare to

      
       overlay).
      

Visualizations

Diagram 1: Reaction Logic & Spectral Shift

This diagram illustrates the chemical transformation and the corresponding spectroscopic logic.

ReactionSpectralLogic Reactant Benzyl Bromide (Ph-CH2-Br) Transition Transition State (SN2 Attack) Reactant->Transition + NaCN Spec_Br IR Feature: C-Br Stretch (500-690 cm⁻¹) Reactant->Spec_Br Exhibits Product Benzyl Nitrile (Ph-CH2-CN) Transition->Product - NaBr Product->Spec_Br Absent Spec_CN IR Feature: C≡N Stretch (~2250 cm⁻¹) Product->Spec_CN Exhibits

Caption: Logical flow of the SN2 reaction correlating chemical structure changes to specific IR spectral events.

Diagram 2: Experimental Workflow

A self-validating loop for reaction monitoring.

MonitoringWorkflow Start Reaction Mixture (T = x min) Aliquot Take 50µL Aliquot Start->Aliquot Quench Quench: Water/EtOAc (Remove Polar Solvent) Aliquot->Quench Dry Dry Organic Layer (MgSO4) Quench->Dry Evap Evaporate EtOAc on ATR Crystal Dry->Evap Scan Acquire IR Spectrum Evap->Scan Decision Check ~2250 cm⁻¹ Scan->Decision Stop Reaction Complete (Proceed to Workup) Decision->Stop Strong Peak Continue Incomplete (Continue Heating) Decision->Continue Weak/No Peak Continue->Start

Caption: Step-by-step workflow for isolating the analyte from the reaction matrix to ensure spectral integrity.

Troubleshooting & Common Pitfalls

  • Solvent Interference: If using DMF or DMSO, incomplete removal during the mini-workup will result in massive peaks.

    • DMF: Strong C=O band at ~1675 cm⁻¹.[1]

    • DMSO: Strong S=O band at ~1050 cm⁻¹.[1]

    • Solution: Ensure the water wash in the protocol is vigorous.[1]

  • Water Contamination: Broad O-H stretching at 3400 cm⁻¹ can suppress signal intensity and baseline resolution.[1] Ensure the drying step (

    
    ) is not skipped.
    
  • Isonitrile Formation: In some conditions (e.g., AgCN), isonitrile (R-NC) may form.[1] This shows a peak at a slightly lower frequency (~2160 cm⁻¹) and is often broader.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzene, (bromomethyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link][1]

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzeneacetonitrile Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[5][6] Available at: [Link][1]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • AIST. (2023).[1][7] Spectral Database for Organic Compounds (SDBS).[1][7][8] National Institute of Advanced Industrial Science and Technology.[7][9] Available at: [Link][1]

Sources

A Comparative Guide to Distinguishing 3-(Bromomethyl)-4-iodobenzonitrile and 3-bromo-4-iodobenzonitrile: Spectroscopic and Reactivity-Based Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very determinant of function, reactivity, and biological activity. Structural isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different properties. This guide provides an in-depth, experimentally-grounded framework for the unambiguous differentiation of two such isomers: 3-(Bromomethyl)-4-iodobenzonitrile and 3-bromo-4-iodobenzonitrile. For researchers in drug development and chemical synthesis, confidently distinguishing between these two compounds is critical for ensuring the desired reaction pathway and the efficacy of the final product.

Section 1: The Structural Imperative: A Tale of Two Bromides

The core difference between these two molecules lies in the location of the bromine atom. In 3-(Bromomethyl)-4-iodobenzonitrile, the bromine is attached to a methyl group on the benzene ring, classifying it as a benzylic bromide . In contrast, 3-bromo-4-iodobenzonitrile has the bromine atom directly bonded to the aromatic ring, making it an aryl bromide .[1][2][3] This seemingly subtle distinction has profound implications for the molecule's electronic properties and chemical reactivity.

The C(sp³)-Br bond in the benzylic bromide is significantly weaker and more reactive than the C(sp²)-Br bond of the aryl bromide.[1][4] The aryl C-Br bond is strengthened by the partial double bond character resulting from resonance with the aromatic ring, making it much less susceptible to nucleophilic attack under standard conditions.[1][4]

Caption: Molecular structures of the benzylic and aryl bromide isomers.

Section 2: Physicochemical Properties at a Glance

Before delving into more complex analyses, a comparison of basic physical properties can offer initial clues. While isomers share the same molecular weight, their different crystal packing and intermolecular forces often lead to distinct melting points.

Property3-(Bromomethyl)-4-iodobenzonitrile3-bromo-4-iodobenzonitrile
Molecular Formula C₈H₅BrINC₇H₃BrIN
Molecular Weight 321.94 g/mol [5]307.91 g/mol [6][7][8]
CAS Number 182287-63-4[5]1000577-94-5[6][7][8]
Appearance Solid (form may vary)Light-yellow to yellow or Light-green powder or crystals

Note: The molecular formula and weight are distinct for these two specific compounds, which is an immediate differentiator. This guide addresses the common challenge of distinguishing between benzylic and aryl halide isomers in general, where formulas can be identical.

Section 3: Spectroscopic Fingerprinting: The Unambiguous Identification

Spectroscopic methods provide the most definitive and non-destructive means of identification. The differences in chemical environment for the protons and carbons in each isomer lead to unique spectral signatures.

¹H NMR Spectroscopy: The Telltale Singlet

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for this specific differentiation. The key lies in identifying the signal from the bromomethyl (-CH₂Br) group.

  • Expected Spectrum for 3-(Bromomethyl)-4-iodobenzonitrile: This molecule will exhibit a distinct singlet in the downfield region, typically between δ 4.2-4.8 ppm .[9] This signal corresponds to the two benzylic protons of the -CH₂Br group. Their chemical shift is significantly downfield due to the deshielding effects of the adjacent electronegative bromine atom and the aromatic ring.[9][10] The remaining signals will be in the aromatic region (typically δ 7.0-8.5 ppm).[9][11]

  • Expected Spectrum for 3-bromo-4-iodobenzonitrile: This isomer will lack the characteristic singlet around 4.5 ppm. Its spectrum will consist solely of signals in the aromatic region, corresponding to the three protons on the benzene ring.[9]

Caption: Expected key regions in ¹H NMR spectra for both isomers.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the data and identify the chemical shifts, integration, and multiplicity of all signals. The presence or absence of the benzylic proton singlet is the diagnostic feature.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, directly probing the carbon framework.

  • Expected Spectrum for 3-(Bromomethyl)-4-iodobenzonitrile: A peak corresponding to the benzylic carbon (-C H₂Br) will appear in the aliphatic region, typically between δ 30-55 ppm .[12]

  • Expected Spectrum for 3-bromo-4-iodobenzonitrile: The carbon atom directly bonded to the bromine (Ar-C -Br) will resonate within the aromatic region, generally between δ 110-130 ppm .[13]

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry can distinguish the isomers based on their fragmentation patterns under ionization.

  • 3-(Bromomethyl)-4-iodobenzonitrile: This molecule is expected to undergo facile cleavage of the C-Br bond to lose a bromine radical (•Br). This results in the formation of a highly resonance-stabilized benzylic carbocation, which would likely be a prominent peak in the spectrum.[14] The mass spectrum will show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[15][16]

  • 3-bromo-4-iodobenzonitrile: The aryl C-Br bond is much stronger. While the molecular ion peak will be observed (with the Br isotope pattern), fragmentation by loss of bromine will be less favorable compared to its benzylic isomer.[14][16]

Section 4: Chemical Reactivity: A Functional Test

The profound difference in the lability of the C-Br bond forms the basis of a simple, yet definitive, chemical test. Benzylic bromides are highly reactive towards nucleophiles in substitution reactions (Sₙ1 and Sₙ2), whereas aryl bromides are notoriously unreactive under the same conditions.[4][17][18][19]

The Nucleophilic Substitution Litmus Test

A straightforward test involves reacting the unknown isomer with a common nucleophile. The benzylic bromide will react readily, often at room temperature, while the aryl bromide will remain largely unchanged.[20][21][22]

Reactivity_Workflow cluster_outcomes Expected Outcomes start Dissolve Isomer in Acetone nucleophile Add Nucleophile (e.g., NaI or NaN₃) start->nucleophile monitor Monitor by TLC at Room Temp. nucleophile->monitor benzylic_outcome Benzylic Bromide: New, more polar spot appears. Starting material consumed. monitor->benzylic_outcome If Reaction Occurs aryl_outcome Aryl Bromide: No reaction. Only starting material spot visible. monitor->aryl_outcome If No Reaction

Caption: Workflow for reactivity-based differentiation.

Experimental Protocol: Comparative Nucleophilic Substitution
  • Setup: In two separate small vials, dissolve ~10 mg of each isomer (or the unknown sample) in 1 mL of acetone.

  • TLC Baseline: Spot each starting material solution on a silica gel TLC plate to establish a baseline Rƒ value (eluent, e.g., 4:1 Hexanes:Ethyl Acetate).

  • Reaction Initiation: To each vial, add an equimolar amount of a nucleophile (e.g., sodium iodide or sodium azide).

  • Monitoring: Stir the reactions at room temperature. After 30 minutes, take an aliquot from each reaction mixture and spot it on the TLC plate next to the baseline spot.

  • Analysis: Visualize the TLC plate under UV light.

    • Positive Result (Benzylic Bromide): The reaction mixture will show the disappearance of the starting material spot and the appearance of a new, typically more polar, spot corresponding to the substitution product.

    • Negative Result (Aryl Bromide): The reaction mixture spot will look identical to the starting material baseline, indicating no reaction has occurred.

Conclusion

Distinguishing between 3-(Bromomethyl)-4-iodobenzonitrile and 3-bromo-4-iodobenzonitrile is a critical task that can be accomplished with high confidence using standard laboratory techniques. While physicochemical properties can provide initial hints, ¹H NMR spectroscopy offers the most direct and unambiguous structural confirmation , with the presence or absence of a benzylic -CH₂Br singlet around δ 4.5 ppm serving as the definitive diagnostic marker. Furthermore, a simple reactivity test based on nucleophilic substitution provides a rapid and cost-effective functional confirmation of the benzylic bromide's enhanced reactivity. By employing this dual approach of spectroscopic analysis and chemical reactivity, researchers can ensure the correct isomeric identity of their materials, a cornerstone of reliable and reproducible science.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-iodobenzonitrile. Retrieved from [Link]

  • Quora. (2017). What is the difference between benzylic halide and aryl halide?. Retrieved from [Link]

  • PMC. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2023). Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

  • YouTube. (2022). Trick to identify whether the compound is Allylic, Benzylic, Vinylic, Aryl halide|| NCERT. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Retrieved from [Link]

  • YouTube. (2022). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved from [Link]

  • University of Potsdam. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • YouTube. (2024). what are vinylic, allylic, benzylic, arylic halide l organic chemistry l. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Oreate AI Blog. (2026). Aryl vs. Benzyl: Understanding the Distinctive Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). Retrieved from [Link]

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Comparative Guide: Carbon-13 NMR Assignment Strategies for Trisubstituted Benzene Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Assigning Carbon-13 (


C) signals in trisubstituted benzene rings is a frequent bottleneck in small molecule drug discovery. The breakdown of substituent chemical shift (SCS) additivity due to steric crowding, combined with the presence of "silent" quaternary carbons, often renders 1D NMR insufficient. This guide compares three distinct assignment methodologies—Empirical Calculation, 2D Correlation Spectroscopy, and DFT-GIAO Prediction—providing a validated workflow for unambiguous structural elucidation.

The Problem Space: Why Trisubstituted Systems Fail Standard Rules

In mono- or disubstituted benzenes, symmetry and predictable electronic effects often allow for assignment via simple look-up tables. Trisubstituted systems introduce critical complications:

  • Additivity Breakdown: Steric clashes (especially in 1,2,3-substitution patterns) force substituents out of planarity, decoupling the resonance effects that standard SCS tables rely on.

  • The "Silent" Quaternary: Trisubstitution results in three non-protonated carbons. These lack NOE enhancement and have long

    
     relaxation times, often disappearing in standard parameters.
    
  • Regioisomer Ambiguity: Distinguishing between 1,2,4- and 1,2,3-isomers is notoriously difficult as both lack symmetry and produce 6 unique carbon signals with similar chemical shifts.

Comparative Analysis of Assignment Methods

We evaluate three primary methods used in pharmaceutical analytics.

Method A: Empirical Additivity (SCS Tables)

The traditional "pen-and-paper" approach using Substituent Chemical Shift increments.

  • Mechanism: Base benzene shift (128.5 ppm)

    
    
    
    
    
    (substituent effects).
  • Pros: Instantaneous; requires no instrument time; useful for rough filtering.

  • Cons: High error rate in crowded rings. Does not account for conformational changes.

  • Accuracy:

    
     3.0 – 5.0 ppm (often insufficient to distinguish isomers).
    
Method B: 2D Correlation (HSQC/HMBC)

The industry standard for experimental connectivity.

  • Mechanism:

    • HSQC: Links protons to attached carbons (identifies CH).

    • HMBC: Links protons to carbons 2-3 bonds away (identifies quaternary C).

  • Pros: Provides physical evidence of connectivity; highly sensitive.[1]

  • Cons: The 2-Bond vs. 3-Bond Ambiguity. HMBC correlations (

    
     and 
    
    
    
    ) often appear identical. In trisubstituted rings, this can lead to circular logic where multiple isomers fit the data.
  • Accuracy: Definitive for connectivity, but requires logic to resolve regioisomers.

Method C: DFT-GIAO Calculation (Quantum Mechanical)

The modern "In-Silico" Arbiter.

  • Mechanism: Geometry optimization (e.g., B3LYP/6-31G*) followed by NMR prediction using Gauge-Independent Atomic Orbitals (GIAO).[2][3]

  • Pros: Accounts for steric/electronic environments explicitly. Can distinguish isomers separated by < 1.0 ppm.

  • Cons: Computationally expensive (hours/days); requires software expertise.

  • Accuracy:

    
     1.0 – 2.0 ppm (High Confidence).[4]
    
Summary of Performance Data
FeatureEmpirical (SCS)2D NMR (HSQC/HMBC)DFT-GIAO Prediction
Primary Utility Rough ScreeningConnectivity MappingIsomer Confirmation
Sample Requirement None (Calculation)> 2 mgNone (Calculation)
Time to Result < 5 Minutes1 - 4 Hours4 - 24 Hours
MAE (Accuracy) ~4.5 ppmN/A (Qualitative)< 1.5 ppm
Crowding Tolerance LowHighVery High

Experimental Protocol: The "Self-Validating" Workflow

Do not rely on a single method. Use this tiered protocol to ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your assignments.

Phase 1: Data Acquisition (The "Quaternary-Aware" Setup)

Standard carbon parameters often miss the three quaternary carbons in trisubstituted rings.

  • Concentration: Dissolve >10 mg of sample in 0.6 mL solvent (CDCl

    
     or DMSO-
    
    
    
    ).
  • Pulse Sequence: Use zgpg30 (power-gated decoupling).

  • Relaxation Delay (

    
    ):  Increase 
    
    
    
    to 2.0 - 5.0 seconds .
    • Why? Quaternary carbons have long

      
       times. Short delays saturate them, killing the signal.
      
  • Scans: Acquire minimum 1024 scans.

Phase 2: The 2D Logic Filter
  • Run HSQC: Assign all protonated carbons (CH).

  • Run HMBC: Focus on "Entry Points"—protons with distinct shifts (e.g., OMe, Ar-CH

    
    ).
    
  • The "Strong-Weak" Hypothesis:

    • In rigid aromatic rings,

      
       (trans-like) correlations are typically strong.
      
    • 
       correlations are often weak or absent.
      
    • Validation: If you see a correlation from a proton to a carbon meta to it, the assignment is wrong (that is a 4-bond coupling, usually invisible).

Phase 3: The "Nuclear Option" (When HMBC Fails)

If HMBC cannot distinguish between 2-bond and 3-bond paths (common in 1,2,4-substituted systems), use 1,1-ADEQUATE .

  • Mechanism: Filters out long-range couplings, showing only direct

    
     connectivity (via proton detection).
    
  • Requirement: High concentration (>30 mg) or CryoProbe.

Visualization of Logic Pathways

Diagram 1: The Assignment Decision Matrix

This flowchart guides the researcher through the selection of the correct method based on spectral complexity.

AssignmentWorkflow Start Start: Trisubstituted Benzene Unknown Regioisomer Step1 Acquire 1D C-13 (Long D1 > 2s) Start->Step1 Check1 Are all 6 Carbons Visible? Step1->Check1 Action1 Increase Conc. or Scans Check1->Action1 No Step2 Acquire HSQC + HMBC Check1->Step2 Yes Action1->Step1 Check2 Ambiguous Correlations? (2-bond vs 3-bond overlap) Step2->Check2 Result1 Assignment Complete (Standard Case) Check2->Result1 No Step3 Advanced Methods Check2->Step3 Yes Choice Choose Path Based on Mass Step3->Choice PathA High Mass (>30mg): 1,1-ADEQUATE Choice->PathA PathB Low Mass (<5mg): DFT-GIAO Calculation Choice->PathB Final Definitive Structure PathA->Final PathB->Final

Caption: Decision matrix for selecting the appropriate assignment methodology based on sample constraints and spectral ambiguity.

Diagram 2: HMBC vs. ADEQUATE Connectivity

Visualizing why standard HMBC fails in compact rings and how ADEQUATE resolves it.

ConnectivityLogic C1 C1 (Quat) C2 C2 (Quat) C1->C2 J(CC) C3 C3 (CH) C2->C3 J(CC) C2->C3 ADEQUATE (1-bond C-C) H3 H3 C3->H3 J(CH) H3->C1 HMBC (3-bond) H3->C2 HMBC (2-bond)

Caption: Comparison of correlation pathways. HMBC (Blue Dashed) sees both C1 and C2 from H3, causing confusion. ADEQUATE (Red Dotted) strictly identifies the direct C2-C3 bond.

Supporting Experimental Data: DFT Accuracy

In cases where 1,2,3- and 1,2,4-isomers are plausible, empirical rules often fail. A study comparing GIAO-DFT (B3LYP/6-31G*) against experimental data for substituted benzenes demonstrates the superior accuracy of QM methods.

Table: Mean Absolute Error (MAE) in Chemical Shift Prediction

MethodMAE (

C, ppm)
Max Error (ppm)Notes
Empirical (Additivity) 3.812.4Fails significantly at ipso carbons in crowded rings.
DFT (B3LYP/6-31G)*1.94.5Standard "cost-effective" level of theory.
DFT (wB97X-D/6-311+G )**0.92.1High-accuracy method (recommended for isomers).

Data aggregated from benchmark studies (see References).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5][6]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012).

    
    H and 
    
    
    
    C Chemical Shifts: A Useful Tool for Natural Product Structure Elucidation. Chemical Reviews, 112(3), 1839–1862. [Link]
  • Kolisinski, M. (2020). A systematic benchmarking of P and F NMR chemical shift predictions using different DFT/GIAO methods. International Journal of Quantum Chemistry. [Link][6]

  • Reibarkh, M., et al. (2009). 1,1-ADEQUATE: A Method for Establishing Direct Carbon-Carbon Connectivity. Journal of Magnetic Resonance. [Link]

Sources

QC Methods for Assessing Purity of Iodinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodinated benzyl bromides (e.g., 4-iodobenzyl bromide) are critical intermediates in the synthesis of radiopharmaceuticals (such as MIBG precursors) and functionalized coupling partners. However, their high reactivity as alkylating agents creates a paradox in Quality Control: the analytical method itself often degrades the sample.

Standard QC protocols suitable for stable organics frequently fail here. Methanol-based HPLC causes solvolysis; standard split/splitless GC injection causes thermal dehydrohalogenation. This guide compares three distinct methodologies—RP-HPLC , GC-MS , and qNMR —to establish a self-validating purity assessment workflow.

The Chemical Challenge: Why Standard QC Fails

The core issue with iodinated benzyl bromides is the lability of the C-Br bond, exacerbated by the electron-withdrawing iodine substituent.

The Impurity Landscape

The synthesis typically involves radical bromination of iodotoluene. This generates a specific profile of impurities that the QC method must resolve:

  • Starting Material: 4-Iodotoluene (Under-reaction).

  • Over-Bromination:

    
    -dibromo-4-iodotoluene (Benzal bromide analog).
    
  • Hydrolysis: 4-Iodobenzyl alcohol (Moisture sensitivity).

  • Artifacts: Methyl ethers (Solvent interaction).

ImpurityPathways cluster_0 Synthesis & Degradation SM 4-Iodotoluene (Starting Material) PROD 4-Iodobenzyl Bromide (Target) SM->PROD + NBS OVER 4-Iodobenzal Bromide (Over-brominated) PROD->OVER + Excess Br HYD 4-Iodobenzyl Alcohol (Hydrolysis) PROD->HYD + H2O ART Methyl Ether Artifact (MeOH Reaction) PROD->ART + Methanol (HPLC)

Figure 1: Synthetic and degradation pathways. Note the "Methyl Ether Artifact" is purely analytical error.

Method 1: RP-HPLC (The Modified Gold Standard)

High-Performance Liquid Chromatography is the standard for purity, but for benzyl bromides, Methanol is forbidden.

The "Methanol Trap"

Benzyl bromides undergo rapid


 solvolysis in methanol, converting the target bromide into a methyl ether during the run. This results in a false low purity and the appearance of a "ghost" impurity peak.
Optimized Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN) (Aprotic, prevents solvolysis).

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm (Iodine enhances UV cross-section).

  • Sample Diluent: 100% Acetonitrile (Dry).

Pros:

  • High sensitivity (LOD < 0.05%).

  • Separates non-volatile hydrolysis products (benzyl alcohols).

  • Robust for GMP release testing.

Cons:

  • Requires strictly aprotic solvents.

  • Retention time drift if column equilibration is poor.

Method 2: GC-MS (Structural Confirmation)

Gas Chromatography is excellent for detecting the starting material (iodotoluene) but risky for the product due to thermal instability.

Thermal Degradation Risk

At injector temperatures


, benzyl bromides can undergo elimination to form carbenes or radical coupling products (dimerization), leading to dirty baselines and ghost peaks.
Optimized Protocol
  • Inlet Mode: Cold On-Column or PTV (Programmed Temperature Vaporization).

    • Start:

      
      .
      
    • Ramp:

      
       to 
      
      
      
      after injection.
  • Column: DB-5ms (Non-polar), 30m.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • MS Source: Electron Impact (EI).[1] Look for molecular ion

    
     and characteristic isotopic pattern of Br (
    
    
    
    ).

Pros:

  • Definitive ID of the "Benzal" impurity (gem-dibromide), which often co-elutes in HPLC.

  • Mass spectral confirmation of identity.[2]

Cons:

  • Thermal degradation can mimic impurities.

  • Cannot detect non-volatile polymeric degradation products.

Method 3: qNMR (The Absolute Reference)

Quantitative NMR (


 qNMR) is the only method that provides absolute purity  without requiring a reference standard of the analyte itself. It is orthogonal to chromatography.
The Protocol[3][4]
  • Solvent:

    
     (Neutralized with basic alumina to remove HCl traces). Avoid DMSO-d6 as it can accelerate decomposition.
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid. (Must have long

    
     relaxation and distinct shifts).
    
  • Parameters:

    • Pulse angle:

      
       or 
      
      
      
      (with
      
      
      delay).
    • Relaxation Delay (

      
      ): > 30 seconds (Critical for integration accuracy).
      
    • Scans: 16-32.

Calculation


Pros:

  • Non-destructive.[3]

  • No thermal or solvolytic stress.

  • Detects residual solvents (hexane/ethyl acetate) simultaneously.

Cons:

  • Lower sensitivity (LOD

    
     0.5-1%).
    
  • Requires high-precision weighing (metrological balance).

Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics based on experimental validation data.

FeatureRP-HPLC (ACN/H2O)GC-MS (Cold Inlet)qNMR (

)
Primary Utility Routine Purity & StabilityImpurity ID (Benzal/Toluene)Absolute Assay & Potency
Sample Stress Low (if ACN used)High (Thermal)None
LOD High (< 0.01%)High (< 0.05%)Moderate (~0.5%)
Specificity Good (Separates Alcohol)Excellent (Mass Spec ID)Excellent (Structural)
Major Risk Solvolysis (if MeOH used)Degradation in InjectorIntegration Errors
Workflow Decision Tree

Use this logic flow to select the correct method for your stage of development.

MethodSelection Start Start: Purity Assessment Goal What is the goal? Start->Goal Routine Routine Batch Release Goal->Routine QC/Stability Structure Identify Unknown Impurity Goal->Structure R&D/Troubleshooting Potency Absolute Assay (No Std) Goal->Potency Standardization HPLC Method 1: RP-HPLC (ACN/Water Only) Routine->HPLC GC Method 2: GC-MS (Cold On-Column) Structure->GC NMR Method 3: qNMR (CDCl3) Potency->NMR HPLC->GC If peak co-elution suspected GC->NMR Confirm thermal stability

Figure 2: Decision matrix for selecting the appropriate QC methodology.

References

  • National Institutes of Health (NIH). (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.[4] [Link]

  • Royal Society of Chemistry. (2022).[1] Supplementary Information: General methods for benzylic bromination and NMR/GC-MS characterization. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity.[5] [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography: Solvolysis Risks.[6] [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Bromomethyl)-4-iodobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling of reactive halogenated compounds like 3-(Bromomethyl)-4-iodobenzonitrile demands a rigorous and informed approach, particularly concerning waste disposal. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards. The procedures outlined here are grounded in established safety principles and are designed to be a self-validating system for your laboratory operations.

Core Principles: Hazard Identification and Risk Assessment

Understanding the "why" behind a protocol is fundamental to its successful implementation. 3-(Bromomethyl)-4-iodobenzonitrile is a halogenated organic compound, a class of chemicals that requires specific disposal pathways due to its potential for environmental persistence and toxicity.[1][2] It is not to be disposed of via standard trash or drain disposal.[1][3]

The immediate risks associated with handling this compound are clearly defined by its GHS hazard classifications. A thorough risk assessment begins with acknowledging these intrinsic properties.

Hazard ClassificationSignal WordHazard StatementGHS PictogramSource
Skin Irritation, Category 2WarningH315: Causes skin irritationGHS07 (Exclamation Mark)[4][5]
Serious Eye Irritation, Category 2WarningH319: Causes serious eye irritationGHS07 (Exclamation Mark)[4][5]
Specific target organ toxicity — single exposure, Category 3WarningH335: May cause respiratory irritationGHS07 (Exclamation Mark)[4][5]

Note: Some suppliers may classify this or similar compounds more severely (e.g., "Causes severe skin burns and eye damage"), so always refer to the specific Safety Data Sheet (SDS) provided with your reagent.[6] The core directive is to treat it as a hazardous substance requiring dedicated waste streams.

Essential Preparatory Measures

Proper disposal begins before the waste is even generated. Adherence to the principles of waste minimization is not only a regulatory requirement but also a hallmark of an efficient and safe laboratory.[7]

  • Source Reduction : Order the smallest quantity of the chemical required for your research to avoid generating surplus.[7][8]

  • Scale of Experiments : Whenever feasible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[8]

  • Inventory Management : Maintain a current inventory of your chemicals to prevent unnecessary purchases and the eventual disposal of expired, unopened containers.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, a stringent PPE protocol is mandatory when handling 3-(Bromomethyl)-4-iodobenzonitrile in any form, including as a waste product.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.Protects against splashes and dust, preventing serious eye irritation.[4]
Hand Protection Nitrile gloves.Prevents direct skin contact, which can cause irritation.[1][4]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.[1]
Respiratory Protection Handle in a chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][4]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

This protocol ensures that waste is handled safely from the point of generation to its final collection by your institution's Environmental Health and Safety (EHS) department.

Step 1: Select the Correct Waste Container

The single most critical step in this process is segregation. Because 3-(Bromomethyl)-4-iodobenzonitrile contains bromine and iodine, it must be classified as halogenated organic waste .[1][9]

  • Action : Obtain a dedicated, properly labeled container for "Halogenated Organic Waste."[9][10] These are often provided by your EHS department.

  • Causality : Mixing halogenated waste with non-halogenated waste complicates and significantly increases the cost of disposal, as the entire volume must be treated as halogenated.[2][11] Furthermore, never mix this waste with other categories like acids, bases, or oxidizers, as this can lead to violent chemical reactions.[12]

Step 2: Ensure Container Integrity

The container must be compatible with the chemical and in excellent condition.

  • Action : Use a container made of a material that does not react with the waste (plastic is often preferred) and that has a secure, leak-proof screw cap.[8][12] Inspect the container for any cracks or signs of deterioration before use.[12]

  • Causality : A compromised container can lead to leaks and spills, creating a significant exposure risk and a more complex cleanup procedure.

Step 3: Immediate and Accurate Labeling

A waste container must be labeled the moment the first drop of waste is added.

  • Action : Affix a "Hazardous Waste" tag, available from your EHS department, to the container.[2][13] Fill out all required information, including the full chemical name "3-(Bromomethyl)-4-iodobenzonitrile," and list all other constituents and their approximate percentages.[11]

  • Causality : Accurate labeling is a legal requirement and is crucial for the safety of EHS personnel who will handle and consolidate the waste.[8] It prevents accidental mixing of incompatible chemicals during the final disposal process.

Step 4: Accumulate Waste Safely in a Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated SAA.

  • Action : Store the sealed waste container in an SAA that is at or near the point of waste generation.[7][8][12] The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Causality : Designating an SAA ensures that hazardous waste is kept in a controlled, low-traffic area away from general laboratory operations, minimizing the risk of accidental spills or breakage. Secondary containment is a crucial backup measure.

Step 5: Awaiting and Requesting Disposal

Keep the waste container securely closed at all times, except when you are actively adding waste.[7][10][12]

  • Action : Once the container is full or has been accumulating for the maximum time allowed by your institution (often up to one year for partially filled containers), submit a waste collection request to your EHS office.[12][13]

  • Causality : Keeping containers closed prevents the release of volatile vapors into the laboratory atmosphere and reduces the risk of spills.[10] Prompt pickup of full containers prevents over-accumulation of hazardous waste in the lab.[8]

Disposal Logic and Workflow

The decision-making process for chemical waste disposal must be logical and unambiguous. The following diagram illustrates the correct workflow for managing 3-(Bromomethyl)-4-iodobenzonitrile waste.

G start Waste Generation: 3-(Bromomethyl)-4-iodobenzonitrile is_halogenated Is the waste halogenated (contains F, Cl, Br, or I)? start->is_halogenated select_container Select a designated 'Halogenated Organic Waste' container. is_halogenated->select_container  Yes   check_container Is the container compatible, clean, and in good condition with a secure screw cap? select_container->check_container get_new_container Obtain a proper container from EHS/stockroom. check_container->get_new_container  No   label_container Affix a 'Hazardous Waste' tag. Fill out all required fields (contents, percentages, hazards). check_container->label_container  Yes   get_new_container->select_container add_waste In a fume hood, transfer waste into the labeled container. label_container->add_waste close_container Securely close the container. add_waste->close_container store_saa Store in a designated Satellite Accumulation Area (SAA) with secondary containment. close_container->store_saa request_pickup When full or per time limit, contact EHS for disposal. store_saa->request_pickup stop Disposal Workflow Complete request_pickup->stop

Caption: Workflow for proper hazardous waste disposal.

Emergency Procedures: Spill and Exposure

In the event of an accident, a swift and correct response is vital.

  • Skin Contact : Immediately take off contaminated clothing.[4] Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4]

  • Eye Contact : Rinse cautiously with water for several minutes.[4] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[4] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[4] If the person feels unwell, get medical help.[4]

  • Small Spill : If a small amount is spilled, contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or earth).[2] Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.[10] This cleanup should be performed in a well-ventilated area or fume hood while wearing appropriate PPE.

  • Large Spill : For a large spill, evacuate the area immediately and contact your institution's emergency number and EHS department.[10]

By integrating these procedures into your standard laboratory operations, you build a culture of safety and ensure that the disposal of hazardous chemicals like 3-(Bromomethyl)-4-iodobenzonitrile is managed with the highest degree of responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, The University of Alabama in Huntsville. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.